(R)-2-Benzylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-benzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMXTLCKYLIKW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595362 | |
| Record name | (2R)-2-Benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131288-11-4 | |
| Record name | (2R)-2-Benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Stereospecific Synthesis of 2-Benzylpiperazine Enantiomers
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a multitude of biologically active compounds, including numerous blockbuster drugs.[1] Specifically, chiral 2-substituted piperazines, such as the enantiomers of 2-benzylpiperazine, represent a critical, yet underexplored, three-dimensional chemical space that holds immense potential for modulating biological targets with enhanced specificity and efficacy.[1][2] The stereochemistry at the C2 position is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the development of robust and scalable methods for the stereospecific synthesis of 2-benzylpiperazine enantiomers is a key objective for researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of 2-benzylpiperazine enantiomers. It delves into the causality behind experimental choices, offers field-proven insights, and presents detailed protocols for key synthetic transformations.
Strategic Approaches to Stereospecific Synthesis
The stereospecific synthesis of 2-benzylpiperazine enantiomers can be broadly categorized into three primary strategies:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials.
-
Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral auxiliary to direct stereoselective transformations.
-
Asymmetric Catalysis: Utilizing a chiral catalyst to control the stereochemical outcome of a reaction.
-
Chiral Resolution: Separating a racemic mixture of 2-benzylpiperazine into its constituent enantiomers.
The selection of a particular strategy is often dictated by factors such as the desired scale of synthesis, the availability of starting materials, and the required enantiomeric purity.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
A highly effective and practical approach to obtaining enantiomerically pure 2-substituted piperazines involves starting from α-amino acids.[3] This strategy capitalizes on the inherent chirality of these natural building blocks to construct the desired piperazine core.
A notable example is the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids, which can be achieved in four steps.[3] A key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[3] This methodology has been validated for multigram scale synthesis, demonstrating its scalability.[3]
Conceptual Workflow for Chiral Pool Synthesis from α-Amino Acids:
Caption: Chiral pool synthesis of 2-benzylpiperazine from an α-amino acid.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[4] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
For the synthesis of 2-substituted piperazines, chiral non-racemic lactams derived from amino alcohols like (R)-phenylglycinol have proven to be effective.[5][6] Diastereoselective alkylation of these lactams allows for the preparation of optically pure piperazine derivatives.[5]
Experimental Protocol: Diastereoselective Alkylation of a Phenylglycinol-Derived Lactam
-
Lactam Formation: React (R)-(-)-phenylglycinol with an N-protected glycine derivative (e.g., N-Boc glycine) to form the corresponding protected 2-oxopiperazine.[6]
-
Deprotonation: Treat the lactam with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate a chiral enolate.
-
Alkylation: Add benzyl bromide to the enolate solution. The bulky phenylglycinol auxiliary will direct the incoming benzyl group to one face of the enolate, leading to a diastereoselective alkylation.
-
Auxiliary Cleavage: Remove the chiral auxiliary via reductive cleavage or hydrolysis to yield the enantiomerically enriched 2-benzylpiperazin-2-one.
-
Reduction: Reduce the amide functionality of the piperazinone (e.g., with LiAlH₄) to afford the final 2-benzylpiperazine enantiomer.
Illustrative Diagram of Chiral Auxiliary-Mediated Synthesis:
Caption: Stereoselective synthesis using a chiral auxiliary.
Asymmetric Catalysis
Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules.[7] In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
Palladium-catalyzed decarboxylative allylic alkylation has emerged as a powerful method for the enantioselective synthesis of α-substituted piperazin-2-ones.[8][9][10] These piperazin-2-ones can then be readily reduced to the corresponding chiral piperazines.[8][9] This methodology is tolerant of a variety of N-substituents and allows for the synthesis of both α-secondary and α-tertiary piperazin-2-ones in good to excellent enantioselectivities.[10]
Key Features of Palladium-Catalyzed Asymmetric Allylic Alkylation:
| Feature | Description | Reference |
| Catalyst System | Typically consists of a palladium precursor (e.g., [Pd₂(dba)₃]) and a chiral phosphine ligand (e.g., (S)-(CF₃)₃-tBuPHOX). | [8] |
| Substrates | Differentially N-protected piperazin-2-ones. | [10] |
| Enantioselectivity | Good to excellent enantiomeric excesses (ee) are achievable. | [8] |
| Versatility | Tolerant of various substitutions at the stereocenter, including fused bicyclic systems. | [10] |
Chiral Resolution of Racemic 2-Benzylpiperazine
While asymmetric synthesis is often the preferred route, chiral resolution of a racemic mixture remains a viable and important technique, especially for large-scale production.[11] The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[11]
Principle of Chiral Resolution via Diastereomeric Salt Formation:
The reaction of racemic 2-benzylpiperazine with an enantiomerically pure chiral acid, such as tartaric acid, results in the formation of two diastereomeric salts.[11] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[11][12]
General Protocol for Chiral Resolution:
-
Salt Formation: Dissolve racemic 2-benzylpiperazine and a stoichiometric amount of the chiral resolving agent in a suitable solvent.
-
Fractional Crystallization: Allow the less soluble diastereomeric salt to crystallize out of the solution. This process may be optimized by adjusting the solvent, temperature, and concentration.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free enantiomerically enriched 2-benzylpiperazine.
-
Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor.
Logical Flow of Chiral Resolution:
Caption: Schematic of chiral resolution by diastereomeric salt formation.
Conclusion
The stereospecific synthesis of 2-benzylpiperazine enantiomers is a critical endeavor in modern drug discovery and development. This guide has outlined the principal strategies employed to achieve this goal, including chiral pool synthesis, the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution. Each method presents its own set of advantages and challenges, and the optimal choice depends on the specific requirements of the synthesis. By understanding the underlying principles and experimental nuances of these approaches, researchers can effectively access these valuable chiral building blocks and unlock their potential in the development of novel therapeutics.
References
- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Tetrahedron Letters.
- (2020).
- (2023).
- (2020).
- (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Semantic Scholar.
- (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
- Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.
- Chamakuri, S., Tang, S. A., et al. (2022).
- (2018).
- Chem-Impex. (n.d.). R-1-Boc-2-benzyl-piperazine.
- (2015).
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- Wikipedia. (n.d.). Chiral resolution.
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An In-depth Technical Guide to the Serotonergic Effects of 2-Benzylpiperazine: A Focus on the (R)-enantiomer and Future Research Directions
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperazine (BZP) is a synthetic psychoactive compound with known stimulant and euphoric properties, acting on multiple monoamine systems.[1] While its pharmacology is often compared to that of amphetamine and MDMA, a detailed understanding of its stereoselective effects is notably absent in publicly available literature.[1][2] This technical guide addresses the specific topic of the serotonergic effects of the (R)-enantiomer of 2-benzylpiperazine. A comprehensive review of existing scientific literature reveals a significant knowledge gap, as nearly all pharmacological studies have been conducted on the racemic mixture of BZP. This document, therefore, serves a dual purpose: first, to consolidate the current understanding of the serotonergic pharmacology of racemic BZP, and second, to provide a detailed methodological framework for the future elucidation of the specific effects of its individual (R)- and (S)-enantiomers. Such research is critical for a precise understanding of the compound's mechanism of action, potential therapeutic applications, and toxicological profile.
Introduction: The Chirality Question in 2-Benzylpiperazine Pharmacology
2-Benzylpiperazine (BZP) possesses a chiral center at the 2-position of the piperazine ring, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic pathways. One enantiomer may be responsible for the desired therapeutic effects, while the other could be inactive or contribute to adverse effects.
Despite the recreational use and scientific investigation of BZP, its properties are almost exclusively described for the racemic mixture.[1][2] This guide directly confronts this gap in the literature. While we cannot provide a detailed account of the (R)-enantiomer's specific serotonergic effects due to a lack of published data, we will detail the known serotonergic actions of racemic BZP and, crucially, outline the necessary experimental workflows to isolate and characterize the individual enantiomers. This approach is designed to empower researchers to pursue this critical line of inquiry.
Serotonergic Profile of Racemic 2-Benzylpiperazine
Racemic BZP demonstrates a complex and multifaceted interaction with the serotonin system, characterized by a combination of transporter- and receptor-mediated effects.[3] Its overall action is that of a serotonin-releasing agent and reuptake inhibitor, though with significantly lower potency at the serotonin transporter (SERT) compared to dopamine (DAT) and norepinephrine (NET) transporters.[4]
Interaction with the Serotonin Transporter (SERT)
BZP has amphetamine-like actions on the serotonin transporter, leading to an increase in extracellular serotonin concentrations.[1] This is achieved through both the inhibition of serotonin reuptake and the promotion of transporter-mediated serotonin release (efflux). However, its potency as a serotonin-releasing agent is considerably lower than its effects on catecholamine transporters, and also lower than classic serotonergic agents like MDMA.[2] This weaker action on SERT is a key differentiator in its pharmacological profile.[4]
Quantitative Analysis of Monoamine Transporter Interactions
The following table summarizes the in vitro potency of racemic BZP as a releasing agent at the three major monoamine transporters. The significantly higher EC50 value for SERT underscores its comparatively weaker serotonergic activity in this domain.
| Transporter | Assay Type | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | Neurotransmitter Release | EC50 | 175 nM | [4] |
| Norepinephrine Transporter (NET) | Neurotransmitter Release | EC50 | 62 nM | [4] |
| Serotonin Transporter (SERT) | Neurotransmitter Release | EC50 | 6050 nM | [4] |
Direct Serotonin Receptor Agonism
Beyond its actions at the transporter level, racemic BZP also functions as a non-selective agonist at a wide array of serotonin receptors.[1] This direct receptor interaction contributes to its complex psychoactive effects:
-
5-HT2A Receptor Agonism : This interaction is thought to be responsible for the mild hallucinogenic effects reported at higher doses of BZP.[5]
-
5-HT2B/2C and 5-HT3 Receptor Interactions : Agonism or partial agonism at these receptors may underlie some of BZP's peripheral side effects, including gastrointestinal discomfort (5-HT2B) and headaches (5-HT3).[5]
The combination of serotonin release, reuptake inhibition, and direct receptor agonism makes racemic BZP a "messy" drug, with a pharmacological profile that is difficult to predict and likely contributes to its varied subjective effects.[2][3]
Visualizing the Mechanism of Action
The following diagram illustrates the dual mechanism of a compound like racemic BZP at a serotonergic synapse, involving both reuptake inhibition and transporter-mediated release.
Caption: Hypothesized dual action of BZP at the serotonergic synapse.
Methodological Framework for Characterizing the (R)-enantiomer
To address the current knowledge gap, a systematic pharmacological evaluation of the individual enantiomers of 2-benzylpiperazine is required. The following protocols outline a standard, robust workflow for such an investigation.
Experimental Workflow Overview
A logical progression from synthesis and separation to in vitro and in vivo characterization is essential. This ensures that each step informs the next, from basic binding affinity to complex behavioral outcomes.
Caption: Workflow for elucidating the pharmacology of BZP enantiomers.
Protocol 1: Chiral Separation of 2-Benzylpiperazine Enantiomers
Causality: The prerequisite for studying the individual enantiomers is their physical separation from the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for this purpose. The choice of a Chiral Stationary Phase (CSP) is critical, as it must provide differential interactions with the (R) and (S) enantiomers to achieve separation.
Methodology:
-
Column Selection: Utilize a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H). These are known to be effective for a wide range of chiral amines.
-
Mobile Phase Optimization:
-
Start with a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Systematically vary the ratio of hexane to alcohol (e.g., 90:10, 85:15, 80:20) to optimize the resolution and retention times of the enantiomers.
-
Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape and reduce tailing by minimizing interactions with acidic sites on the silica support.
-
-
Detection: Use a UV detector set to an appropriate wavelength for BZP (e.g., ~254 nm).
-
Fraction Collection: Once baseline separation is achieved, perform preparative-scale injections and collect the fractions corresponding to each enantiomeric peak.
-
Purity and Identity Confirmation:
-
Analyze the collected fractions to confirm enantiomeric purity (enantiomeric excess, ee > 99%).
-
Confirm the absolute configuration of each isolated enantiomer using techniques such as X-ray crystallography or by comparing the optical rotation to literature values if available.
-
Protocol 2: In Vitro Serotonin Transporter (SERT) Binding Assay
Causality: A radioligand binding assay is a direct measure of the affinity of a compound for a specific target. This experiment will determine the dissociation constant (Ki) of (R)-BZP for SERT, providing a quantitative measure of its binding potency.
Methodology:
-
Tissue/Cell Preparation: Use membrane preparations from cells stably expressing human SERT (hSERT) or from rodent brain tissue rich in SERT (e.g., striatum).
-
Radioligand Selection: A high-affinity SERT radioligand, such as [3H]-citalopram or [125I]-RTI-55, is used.
-
Assay Conditions:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound, this compound (e.g., 10-10 M to 10-5 M).
-
Incubations are typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known SERT blocker (e.g., fluoxetine).
-
Plot the percentage of specific binding against the log concentration of (R)-BZP to generate a competition curve.
-
Calculate the IC50 (concentration of (R)-BZP that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vitro Synaptosomal [3H]-Serotonin Release Assay
Causality: This functional assay directly measures the ability of (R)-BZP to induce serotonin efflux from nerve terminals, which is a key component of its amphetamine-like mechanism.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rodent brain regions rich in serotonergic neurons, such as the hippocampus or striatum, using differential centrifugation.
-
Loading with Radiotracer: Pre-load the synaptosomes by incubating them with [3H]-serotonin ([3H]-5-HT). The serotonin is taken up into the synaptosomes via SERT.
-
Superfusion:
-
Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
-
Drug Application: After establishing a stable baseline of spontaneous [3H]-5-HT release, switch to a buffer containing a range of concentrations of this compound.
-
Quantification:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
-
-
Data Analysis:
-
Express the release of [3H]-5-HT in each fraction as a percentage of the total radioactivity present at the start of that collection period.
-
Construct a dose-response curve by plotting the peak release against the log concentration of (R)-BZP to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Conclusion and Future Perspectives
The pharmacology of 1-benzylpiperazine is complex, involving interactions with multiple monoamine transporters and receptors.[1][3] While the effects of the racemic mixture point to a mixed stimulant-serotonergic profile, the specific contributions of the (R)- and (S)-enantiomers remain a critical unanswered question. The lack of data on the individual stereoisomers represents a significant limitation in our understanding of this class of compounds.
The advancement of knowledge in this area requires a systematic, enantioselective investigation. The experimental framework provided in this guide—encompassing chiral separation, in vitro binding, and functional assays—offers a clear and robust pathway for researchers to close this knowledge gap. Elucidating the specific serotonergic effects of this compound will not only refine our understanding of its mechanism of action but is also essential for accurately assessing its potential for therapeutic development or public health risk.
References
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- Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [URL: not available]
- Benzylpiperazine - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Benzylpiperazine.html]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [URL: https://etd.auburn.edu/handle/10415/7968]
- De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24038837/]
- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [URL: https://www.emcdda.europa.
- Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [URL: https://pubmed.ncbi.nlm.nih.gov/21495881/]
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- 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [URL: https://www.researchgate.
- Fantegrossi, W. E., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(10), 2923-2933. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6153620/]
- BENZYLPIPERAZINE. SWGDRUG.org. [URL: https://www.swgdrug.org/Monographs/BENZYLPIPERAZINE.pdf]
- Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [URL: https://pubmed.ncbi.nlm.nih.gov/12565970/]
- Choi, J., et al. (2016). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(9), 2269-2273. [URL: https://pubmed.ncbi.nlm.nih.gov/27017578/]
- Chen, Z., et al. (1998). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 41(19), 3489-3496. [URL: https://pubmed.ncbi.nlm.nih.gov/9733481/]
- Curley, L. E., et al. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 232(16), 2969-2980. [URL: https://www.researchgate.net/publication/275218701_Acute_effects_of_the_designer_drugs_benzylpiperazine_BZP_and_trifluoromethylphenylpiperazine_TFMPP_using_functional_magnetic_resonance_imaging_fMRI_and_the_Stroop_task_-_A_pilot_study]
- Kaczor, A. A., et al. (2014). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie, 347(1), 44-54. [URL: https://pubmed.ncbi.nlm.nih.gov/24038596/]
- Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(18), 3296. [URL: https://www.mdpi.com/1420-3049/24/18/3296]
- An In-Depth Technical Guide on the Psychoactive Effects of 1-Benzylpiperazine (BZP). Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-psychoactive-effects-of-1-benzylpiperazine-bzp/]
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A Spectroscopic Guide to (R)-2-Benzylpiperazine: Elucidating Structure and Chirality
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Benzylpiperazine, a chiral molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the principles behind the spectral features and the experimental considerations for obtaining high-quality data. While specific spectral data for the (R)-enantiomer is not widely published, this guide will utilize the available data for the achiral analogue, 1-benzylpiperazine (BZP), as a foundational reference. Crucially, we will also delve into methodologies for chiral discrimination, a critical aspect for any enantiomerically specific research.
Introduction to this compound
This compound belongs to the piperazine class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a chiral center at the 2-position of the piperazine ring introduces stereoisomerism, leading to (R) and (S) enantiomers. These enantiomers can exhibit distinct pharmacological and toxicological profiles, making their individual characterization paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and, with specific approaches, for probing its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for structural verification.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the chemical environment of the hydrogen atoms within the molecule. The spectrum of 1-benzylpiperazine in chloroform-d (CDCl₃) provides a template for what to expect with the chiral analogue.[1]
Table 1: ¹H NMR Data for 1-Benzylpiperazine in CDCl₃ [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.39 - 7.18 | m | 5H | Aromatic (C₆H₅) |
| 3.47 | s | 2H | Benzylic (CH₂) |
| 2.86 | t | 4H | Piperazine (CH₂) |
| 2.39 | t | 4H | Piperazine (CH₂) |
| 1.56 (broad) | s | 1H | NH |
Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for 1-Benzylpiperazine
| Chemical Shift (ppm) | Assignment |
| 138.1 | C (quaternary, Ar) |
| 129.2 | CH (Ar) |
| 128.2 | CH (Ar) |
| 127.1 | CH (Ar) |
| 63.8 | CH₂ (benzylic) |
| 54.4 | CH₂ (piperazine) |
| 46.1 | CH₂ (piperazine) |
(Data sourced from publicly available spectral databases for 1-benzylpiperazine)[2]
Expertise in Interpretation: The downfield shifts of the aromatic carbons are characteristic of their sp² hybridization. The benzylic carbon appears around 64 ppm, while the piperazine carbons are more upfield, consistent with sp³ hybridized carbons attached to nitrogen.
Addressing Chirality with NMR
Standard NMR spectroscopy does not distinguish between enantiomers.[3] However, the enantiomeric purity of this compound can be assessed using chiral NMR techniques.
-
Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to the NMR sample.[4] These reagents form diastereomeric complexes with the enantiomers, which have different magnetic environments and, therefore, distinct NMR spectra.[4] This allows for the quantification of each enantiomer.
-
Chiral Solvating Agents: Using a chiral solvent can induce a diastereomeric interaction with the enantiomers, leading to separate signals in the NMR spectrum.[5]
Experimental Workflow: Chiral NMR Analysis
Caption: Workflow for determining enantiomeric excess using chiral shift reagents in NMR.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters. For ¹H NMR, a typical experiment involves a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Vibrational Frequencies for 1-Benzylpiperazine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (N-H) |
| 3000 - 3100 | C-H Stretch (aromatic) | Aromatic Ring |
| 2800 - 3000 | C-H Stretch (aliphatic) | CH₂ (piperazine, benzyl) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1400 - 1470 | CH₂ Bend | CH₂ |
| 1000 - 1300 | C-N Stretch | Amine |
| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |
(Assignments are based on typical vibrational frequencies for the respective functional groups.)
Authoritative Grounding: The interpretation of IR spectra relies on well-established correlation charts that link absorption bands to specific functional groups and vibrational modes.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of neat this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum displays transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of 1-benzylpiperazine shows a characteristic fragmentation pattern.[6]
Table 4: Key Mass Spectral Peaks for 1-Benzylpiperazine [6]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| 134 | High | [M - C₃H₆N]⁺ |
| 91 | Base Peak (100%) | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
| 56 | High | [C₃H₆N]⁺ (Piperazine ring fragment) |
Mechanistic Insight: The base peak at m/z 91 is a hallmark of compounds containing a benzyl group and is attributed to the highly stable tropylium ion formed by rearrangement of the benzyl cation.
Visualization of Fragmentation
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Chiral Analysis by Mass Spectrometry
While conventional MS is achiral, several methods can be employed for enantiomeric differentiation.[7][8]
-
Chiral Chromatography-MS: Coupling gas chromatography (GC) or liquid chromatography (LC) with a chiral stationary phase to a mass spectrometer allows for the separation of enantiomers before they enter the mass analyzer.[9]
-
Diastereomeric Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent produces diastereomers, which have different physical properties and can be separated and distinguished by MS.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 ppm) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms). For chiral analysis, a chiral column would be employed.
-
Oven Program: A typical temperature program would start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and compare its mass spectrum to a reference library.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, primarily based on its achiral analogue, 1-benzylpiperazine. The provided experimental protocols serve as a robust starting point for obtaining high-quality data. Of paramount importance is the consideration of the molecule's chirality. While standard spectroscopic techniques are "chirally blind," this guide has outlined established methodologies using chiral auxiliaries or chromatography to resolve and quantify the enantiomers. A thorough and multi-faceted spectroscopic analysis, as detailed herein, is essential for the unambiguous structural elucidation and stereochemical assignment of this compound.
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(R)-2-Benzylpiperazine hydrochloride salt properties and handling
An In-depth Technical Guide to (R)-2-Benzylpiperazine Hydrochloride: Properties, Handling, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound hydrochloride, a chiral molecule of significant interest in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, handling, and potential applications of this compound. The information presented herein is a synthesis of established scientific literature and best-practice safety protocols.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-benzylpiperazine. The piperazine ring is a common scaffold in medicinal chemistry, and the specific stereochemistry and salt form of this compound influence its physical and biological properties.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(phenylmethyl)piperazine;hydrochloride | [1] |
| Synonyms | (R)-2-BZP HCl | [2] |
| CAS Number | Not explicitly found for the single salt, 84477-71-4 for the free base. | [1][2] |
| Molecular Formula | C₁₁H₁₇ClN₂ | [1][3] |
| Molecular Weight | 212.72 g/mol (for the monohydrochloride) | [1] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Melting Point | Not specified for the (R)-enantiomer hydrochloride. The dihydrochloride of the racemate melts at ~270-280 °C with decomposition. | [5][6] |
| Solubility | Soluble in water and methanol. The free base is soluble in chloroform and methanol, but insoluble in water. | [5][7] |
| Stability | Stable under recommended storage conditions. The free base can absorb atmospheric carbon dioxide. | [5][6][8] |
Synthesis and Characterization
The synthesis of chiral piperazines such as this compound often involves stereoselective methods to ensure high enantiomeric purity. A common approach is the use of chiral starting materials or chiral catalysts. The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.[6]
Characterization of this compound hydrochloride is crucial to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and, with a chiral column, enantiomeric excess.[9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[11]
-
Optical Rotation: To confirm the stereochemistry.
Safe Handling and Storage
Due to its biological activity and potential hazards, proper handling and storage of this compound hydrochloride are imperative.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[8][12] In its free base form, it can be corrosive.[4]
Mandatory PPE includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[13][14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or Viton™).[12]
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[13][15]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[13][14]
Laboratory Handling Workflow
The following workflow outlines the essential steps for safely handling this compound hydrochloride in a research setting.
Caption: A stepwise workflow for the safe handling of this compound HCl.
Storage and Stability
To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from strong oxidizing agents and direct sunlight.[5][14]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[16]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[16]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[16]
-
If swallowed: Clean mouth with water and seek immediate medical attention.[13][16]
Biological Context and Research Applications
Benzylpiperazine (BZP) and its derivatives are known to have stimulant effects on the central nervous system, primarily through their interaction with dopaminergic and serotonergic systems.[4][11][17] They can enhance the release of catecholamines, leading to effects similar to those of amphetamines.[17][18]
In the context of drug discovery, chiral building blocks like this compound are of great interest. The specific stereochemistry can lead to differential binding affinities for biological targets, potentially resulting in improved efficacy and reduced off-target effects. This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[19]
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound hydrochloride for use in in vitro assays.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Sterile pipette and tips
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 212.72 g/mol * (1000 mg / 1 g) = 2.1272 mg
-
Weigh the compound: In a chemical fume hood, carefully weigh approximately 2.13 mg of this compound hydrochloride into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.
-
Sterile filter (optional): For cell-based assays, it is advisable to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Caption: A workflow for the preparation of a stock solution of this compound HCl.
Conclusion
This compound hydrochloride is a valuable chiral intermediate in pharmaceutical research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in the laboratory. This guide provides a foundational framework for researchers working with this and similar compounds, emphasizing the importance of scientific integrity and a safety-conscious approach.
References
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Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559033, 2-Benzylpiperazine. Retrieved from [Link]
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SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
-
ResearchGate. (2008). N-benzylpiperazine has characteristics of a drug of abuse. Retrieved from [Link]
-
ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). N-Benzyl Piperazine 2 HCl Manufacturer & Supplier China. Retrieved from [Link]
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Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64030, 1-Benzylpiperazine dihydrochloride. Retrieved from [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
Lee, D., Lee, J., Kim, E., Lim, M., & Chung, H. (2009). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 33(5), 246–252. Retrieved from [Link]
-
ResearchGate. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Bassindale, T., Cowan, D. A., & Kicman, A. T. (2011). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Analytical and Bioanalytical Chemistry, 401(4), 1363–1370. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of (R)-2-Benzylpiperazine in Rodent Models of Addiction
Introduction: Unveiling the Potential of (R)-2-Benzylpiperazine in Addiction Research
This compound ((R)-BZP) is a chiral derivative of benzylpiperazine, a compound known for its stimulant and euphoric properties, which has seen use as a recreational drug.[1] Benzylpiperazine (BZP) and its analogues act on central monoamine systems, primarily increasing extracellular levels of dopamine and serotonin.[2][3][4][5] This neurochemical profile, reminiscent of psychostimulants like amphetamine and MDMA, positions BZP and its enantiomers as valuable tools for investigating the neurobiological underpinnings of addiction.[1][2] While much of the existing research has focused on the racemic mixture of BZP, emerging evidence suggests a degree of stereoselectivity in its pharmacological actions, making the study of individual enantiomers like (R)-BZP a critical next step in dissecting its precise mechanism and abuse potential.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in established rodent models of addiction. It is designed for researchers, scientists, and drug development professionals seeking to explore the reinforcing and rewarding properties of this compound. The protocols herein are grounded in established methodologies for studying drugs of abuse and are adapted to the specific pharmacological profile of benzylpiperazine derivatives.
Pharmacological Profile and Mechanism of Action
This compound is presumed to share the primary mechanism of action of its racemate, which involves the release and inhibition of reuptake of dopamine (DA) and serotonin (5-HT).[2][4][6] Racemic BZP has been shown to be a selective releaser of dopamine over serotonin.[2] Studies on the related compound l-benzylpiperazine (the (S)-enantiomer) have demonstrated that it substitutes for the discriminative stimulus effects of S(+)-MDMA but not R(-)-MDMA in mice, indicating a stereoselective interaction with monoaminergic systems.[7] This suggests that the (R)- and (S)-enantiomers of BZP may possess distinct pharmacological profiles, with potential differences in their relative effects on dopamine and serotonin systems and, consequently, their abuse liability.
The dopaminergic system, particularly the mesolimbic pathway, is a key neural circuit implicated in the rewarding effects of drugs of abuse. By increasing dopamine levels in brain regions like the nucleus accumbens, (R)-BZP is hypothesized to produce reinforcing effects that can be quantified in rodent models. The serotonergic actions of BZP may contribute to its subjective effects and modulate its addictive potential.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the addictive potential of this compound in rodent models.
Protocol 1: Intravenous Self-Administration in Rats
Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing properties of a drug, as it directly measures the motivation of an animal to work for drug delivery.[8][9]
Objective: To determine if this compound serves as a positive reinforcer in rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride (to be dissolved in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Heparinized saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Surgical supplies for catheter implantation
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters and tubing
Procedure:
-
Catheter Implantation Surgery:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the rat's back between the scapulae.
-
Allow a minimum of 5-7 days for post-operative recovery.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
-
Acquisition of Self-Administration:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
Initiate the session with the illumination of a stimulus light above the "active" lever.
-
A response on the active lever will result in a brief intravenous infusion of this compound (e.g., 0.25-1.0 mg/kg/infusion in 0.1 mL of saline over 5 seconds).
-
Each infusion should be paired with a compound stimulus (e.g., illumination of the stimulus light and an audible tone).
-
A response on the "inactive" lever will have no programmed consequences but will be recorded.
-
Following each infusion, a "time-out" period (e.g., 20 seconds) should be implemented during which active lever presses are not reinforced.
-
Continue daily sessions until stable responding is observed (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Evaluation:
-
Once stable responding is established, evaluate a range of doses of this compound (e.g., 0.1, 0.25, 0.5, and 1.0 mg/kg/infusion) in a counterbalanced order.
-
This will determine the dose-dependency of the reinforcing effects.
-
Data Analysis:
-
The primary dependent measure is the number of infusions earned per session.
-
The number of active versus inactive lever presses should also be analyzed to ensure the behavior is directed towards drug seeking.
-
A significant preference for the active lever and a dose-dependent increase in infusions (up to a point, followed by a potential decrease at higher doses due to satiation or motor impairment) would indicate that this compound has reinforcing properties.
Protocol 2: Conditioned Place Preference (CPP) in Mice
Conditioned place preference is a Pavlovian conditioning paradigm used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[10][11]
Objective: To determine if this compound induces a conditioned place preference in mice.
Materials:
-
Adult male C57BL/6J mice (20-25 g)
-
This compound hydrochloride (to be dissolved in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Conditioned place preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Video tracking software
Procedure:
-
Pre-Conditioning Phase (Day 1):
-
Place each mouse in the central compartment of the apparatus and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment to establish any baseline preference. An unbiased design is recommended where the drug-paired compartment is assigned randomly.
-
-
Conditioning Phase (Days 2-9):
-
This phase consists of alternating daily injections of this compound and saline.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 1, 5, or 10 mg/kg, intraperitoneally - i.p.) and immediately confine the mouse to one of the conditioning compartments for 30 minutes.
-
On saline conditioning days (e.g., days 3, 5, 7, 9), administer an equivalent volume of saline (i.p.) and confine the mouse to the other conditioning compartment for 30 minutes.
-
The order of drug and saline conditioning should be counterbalanced across animals.
-
-
Post-Conditioning Test Phase (Day 10):
-
Place each drug-free mouse in the central compartment and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
Data Analysis:
-
The primary dependent measure is the change in time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning test.
-
A significant increase in the time spent in the drug-paired compartment after conditioning indicates that this compound has rewarding properties.
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals, providing a direct assessment of a drug's neurochemical effects.[12][13][14]
Objective: To measure the effects of this compound on dopamine and serotonin levels in the nucleus accumbens of freely moving rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (275-325 g)
-
This compound hydrochloride (to be dissolved in artificial cerebrospinal fluid - aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical supplies for guide cannula implantation
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
A liquid swivel and tether system
-
A syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system
Procedure:
-
Guide Cannula Implantation Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted at the nucleus accumbens.
-
Secure the cannula to the skull with dental cement.
-
Allow a minimum of 5-7 days for recovery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a liquid swivel and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, intravenously or intraperitoneally).
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and serotonin content using an HPLC-EC system.
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the average baseline levels.
-
A significant increase in extracellular dopamine and/or serotonin levels following this compound administration would confirm its action on these neurotransmitter systems.
Data Presentation
| Parameter | This compound (Predicted/Hypothesized) | Reference Compound (e.g., Amphetamine) |
| Self-Administration | ||
| Acquisition | Expected at 0.25-1.0 mg/kg/infusion | Readily acquired at 0.03-0.1 mg/kg/infusion |
| Peak Response | Dose-dependent | Classic inverted "U" shaped dose-response |
| Conditioned Place Preference | ||
| Effective Dose (i.p.) | Predicted at 5-10 mg/kg | 1-5 mg/kg |
| Preference Score | Dose-dependent increase in time in drug-paired side | Robust increase in time in drug-paired side |
| Microdialysis (Nucleus Accumbens) | ||
| Dopamine Release | Predicted dose-dependent increase | Robust, dose-dependent increase (e.g., >500% of baseline) |
| Serotonin Release | Predicted moderate increase | Modest increase |
Visualization of Key Pathways and Workflows
Signaling Pathway
Caption: Hypothesized mechanism of (R)-BZP on dopaminergic neurotransmission.
Experimental Workflow: Conditioned Place Preference
Caption: Workflow for the Conditioned Place Preference (CPP) experiment.
References
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Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197. [Link]
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Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future medicinal chemistry, 1(4), 659–678. [Link]
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Di Chiara, G. (1998). In vivo brain microdialysis of neurotransmitters. Trends in pharmacological sciences, 19(4), 116-121. [Link]
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Fantegrossi, W. E., Winger, G., Woods, J. H., & Woolverton, W. L. (2005). Intravenous self-administration of entactogen-class stimulants in male rats. Psychopharmacology, 177(4), 439–447. [Link]
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Gardner, E. L. (2011). Intravenous drug self-administration in rats and mice. Current protocols in neuroscience, Chapter 9, Unit9.37. [Link]
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Kitanaka, J., Kitanaka, N., Hall, F. S., Uhl, G. R., & Takemura, M. (2010). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Neuroscience letters, 483(3), 188–192. [Link]
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Kuhar, M. J., & Pilotte, N. S. (1996). Microdialysis in rodents. Current protocols in neuroscience, Chapter 7, Unit7.4. [Link]
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Meririnne, E., Kankaanpää, A., Seppälä, T., & Lillsunde, P. (2006). Conditioned place preference and locomotor activity in response to benzylpiperazine in mice. Basic & clinical pharmacology & toxicology, 98(3), 265–269. [Link]
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Schenk, S., & Partridge, B. (2001). Intravenous self-administration of drugs in rats. Methods in molecular medicine, 51, 195–204. [Link]
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Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of the methodology, theory and findings. Addiction biology, 12(1), 21–57. [Link]
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van der Schier, R., Roozekrans, M., van Velzen, M., Dahan, A., & Niesters, M. (2014). Reinstatement of drug-seeking in mice using the conditioned place preference paradigm. Journal of visualized experiments : JoVE, (93), 52171. [Link]
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Wikipedia. (2023). Benzylpiperazine. [Link]
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Wikipedia. (2023). Conditioned place preference. [Link]
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Yarosh, H. A., Hellman, K., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 88(1), 18–27. [Link]
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Zwartsen, A., Megens, A. A., & Westerink, B. H. (2016). Benzylpiperazine: "A messy drug". Drug and alcohol dependence, 164, 1–8. [Link]
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Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2011). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 36(3), 564–574. [Link]
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Brennan, K. A., Gannon, B. M., & Taylor, D. A. (2009). The behavioural effects of 1-benzylpiperazine (BZP) in combination with 1-(m-trifluoromethylphenyl)piperazine (TFMPP) in the rat. Drug and alcohol dependence, 103(1-2), 68–75. [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]
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Gatch, M. B., & Forster, M. J. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 138, 156–163. [Link]
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Hughes, R. N., & Herbert, M. R. (2009). Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects. Neurotoxicology and teratology, 31(1), 38–43. [Link]
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Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779–2792. [Link]
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Smith, A. M., & Uslaner, J. M. (2012). A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders. Journal of neuroscience methods, 211(1), 84–95. [Link]
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Thanos, P. K., Bermeo, C., Rubinstein, M., & Volkow, N. D. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology, 204(4), 633–642. [Link]
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Thomsen, M., & Caine, S. B. (2005). Chronic intravenous drug self-administration in rats and mice. Current protocols in neuroscience, Chapter 9, Unit9.21. [Link]
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Westerink, B. H., de Vries, J. B., & Duran, R. (1987). In vivo microdialysis and thermospray tandem mass spectrometry of the dopamine uptake blocker 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)-piperazine (GBR-12909). Journal of neurochemistry, 49(6), 1735–1741. [Link]
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- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Drug Discrimination Studies of (R)-2-Benzylpiperazine
Introduction: Unveiling the Subjective Effects of (R)-2-Benzylpiperazine
This compound ((R)-BZP) is a psychoactive substance belonging to the piperazine class, known for its stimulant and euphoric properties.[1][2] Its pharmacological profile shows similarities to controlled substances like amphetamine, though it is reported to be approximately 10 to 20 times less potent.[3][4] (R)-BZP exerts its effects through a complex interaction with monoaminergic systems, primarily by promoting the release of dopamine and inhibiting the reuptake of norepinephrine and serotonin.[5][6][7] Given its amphetamine-like pharmacological effects, (R)-BZP possesses a potential for abuse, making it a subject of regulatory scrutiny and scientific interest.[4][7]
The drug discrimination paradigm is a highly specific and sensitive in-vivo assay used in behavioral pharmacology to assess the interoceptive (subjective) effects of a drug.[8][9] This technique relies on training an animal to recognize the internal state produced by a specific drug and to signal this recognition through a behavioral choice, typically a lever press.[10][11] By testing whether a novel compound, such as (R)-BZP, can "substitute" for a known training drug, researchers can determine if it produces similar subjective effects. This information is critical for classifying novel psychoactive substances, understanding their mechanism of action, and evaluating their abuse liability.[10][11]
These application notes provide a comprehensive, step-by-step protocol for conducting drug discrimination studies to characterize the stimulus properties of this compound. The methodology is grounded in established principles of behavioral pharmacology and is designed to yield robust and interpretable data.
Part 1: Pharmacological Rationale and Mechanism of Action
The rationale for selecting a drug discrimination paradigm to evaluate (R)-BZP is based on its known mechanism of action. (R)-BZP is a monoamine releaser and reuptake inhibitor, with a pronounced effect on dopaminergic and noradrenergic pathways.[5][7] This profile strongly resembles that of classic psychostimulants like d-amphetamine. Previous studies have confirmed that BZP fully substitutes for the discriminative stimulus effects of amphetamine and cocaine in animal models, indicating a shared subjective experience.[4][5]
The primary mechanism involves the interaction of (R)-BZP with monoamine transporters (DAT, NET, and SERT), leading to increased synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The enhanced dopaminergic activity in the brain's reward pathways, such as the mesolimbic area, is believed to mediate its reinforcing and stimulant effects.[3][7]
Caption: Proposed mechanism of (R)-BZP at a dopamine synapse.
Part 2: Detailed Experimental Protocols
This protocol is designed for rodent subjects (rats) and utilizes a standard two-lever operant conditioning chamber. The core principle is to train animals to discriminate between the potent, well-characterized psychostimulant d-amphetamine and a saline vehicle. Once this discrimination is reliably established, substitution tests with (R)-BZP are conducted to determine if it produces a similar interoceptive state.
Materials and Apparatus
-
Subjects: Male Sprague-Dawley or Wistar rats (250-300g at the start of training).
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser (e.g., 45 mg sucrose pellets).
-
Drugs:
-
Training Drug: d-amphetamine sulfate.
-
Test Drug: this compound HCl.
-
Vehicle: 0.9% sterile saline solution.
-
-
Ancillary Supplies: Syringes, needles (for intraperitoneal injection), weighing scales, data acquisition software.
Experimental Workflow
The study consists of three main phases: initial lever-press training, discrimination training, and substitution testing.
Caption: Workflow for the (R)-BZP drug discrimination study.
Step-by-Step Methodology
Phase 1: Acquisition of Lever Pressing
-
Food Restriction: Gently food-restrict rats to 85-90% of their free-feeding body weight to motivate lever pressing for food rewards. Water should be available ad libitum in their home cages.
-
Initial Training: Place rats in the operant chamber for daily 30-minute sessions. Train them to press either lever for a sucrose pellet reward on a Fixed Ratio 1 (FR1) schedule (one press = one pellet).
-
Progression: Once a stable response rate is achieved on both levers, the discrimination training phase can begin.
Phase 2: Drug Discrimination Training
The goal of this phase is to establish stimulus control, where the internal state produced by the drug reliably predicts which lever will be rewarded.[9]
-
Drug and Vehicle Assignment: For each rat, randomly assign one lever as the "drug-appropriate" lever and the other as the "vehicle-appropriate" lever. This assignment must remain consistent for the individual animal throughout the study.
-
Training Regimen: A double alternation schedule is recommended for initial training to establish a strong discrimination.[10]
-
Days 1 & 2 (Drug): 15 minutes prior to the session, administer the training dose of d-amphetamine (e.g., 1.0 mg/kg, intraperitoneal). In the chamber, only presses on the drug-appropriate lever will be reinforced.
-
Days 3 & 4 (Vehicle): 15 minutes prior to the session, administer an equivalent volume of saline vehicle. In the chamber, only presses on the vehicle-appropriate lever will be reinforced.
-
Continue this "DDVV" pattern.
-
-
Reinforcement Schedule: Use a Fixed Ratio (e.g., FR10) schedule, where 10 correct lever presses are required to receive one pellet. This ensures the animal makes a clear choice before being rewarded.
-
Discrimination Criterion: Training continues until a rat demonstrates stable discrimination, defined as making ≥80% of its total responses on the correct lever before the delivery of the first reinforcer for at least 4 out of 5 consecutive sessions .[9]
Phase 3: Substitution Testing with this compound
Once the discrimination criterion is met, substitution test sessions can be introduced, typically once or twice a week, interspersed with ongoing training sessions to maintain the discrimination.
-
Test Session Protocol: On a test day, administer a specific dose of the test drug, this compound, instead of the training drug or vehicle.
-
Dose Selection: Test a range of (R)-BZP doses (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg, i.p.) in a counterbalanced order across subjects. A vehicle test should also be included.
-
Data Collection (Extinction Session): During the test session, presses on neither lever are reinforced for the first 15 minutes or until a set number of responses (e.g., 50) have been made. This "extinction" period is critical to assess the animal's primary choice without the influence of reinforcement.
-
Primary Measures:
-
Percent Drug-Lever Responding: The number of presses on the drug-appropriate lever divided by the total number of presses on both levers, multiplied by 100.
-
Response Rate: The total number of responses on both levers per unit of time (e.g., responses/second). This measure is crucial for identifying doses that may cause non-specific behavioral disruption (e.g., sedation or stereotypy).[11]
-
Part 3: Data Analysis and Expected Outcomes
Data should be analyzed to determine both the efficacy and potency of (R)-BZP in substituting for the d-amphetamine stimulus.
Data Presentation
Quantitative data from the substitution tests should be summarized in a clear, tabular format.
Table 1: Hypothetical Substitution Test Data for (R)-BZP in Rats Trained to Discriminate d-Amphetamine (1.0 mg/kg) from Saline
| Treatment | Dose (mg/kg, i.p.) | N | Mean % Drug-Lever Responding (±SEM) | Mean Response Rate (resp/sec) (±SEM) |
| Vehicle | Saline | 8 | 12.5 (± 3.1) | 1.8 (± 0.2) |
| d-Amphetamine | 1.0 | 8 | 91.3 (± 4.5) | 1.9 (± 0.3) |
| (R)-BZP | 0.3 | 8 | 25.6 (± 8.2) | 1.7 (± 0.2) |
| (R)-BZP | 1.0 | 8 | 55.1 (± 10.4) | 1.8 (± 0.3) |
| (R)-BZP | 3.0 | 8 | 88.4 (± 5.9) | 1.6 (± 0.2) |
| (R)-BZP | 10.0 | 8 | 93.2 (± 3.7) | 1.1 (± 0.4) |
Interpretation of Outcomes
-
Full Substitution: A test drug is considered to produce full substitution if, at one or more doses, it results in ≥80% of responses on the drug-appropriate lever.[11] In the hypothetical data above, the 3.0 and 10.0 mg/kg doses of (R)-BZP produced full substitution. This indicates that (R)-BZP produces interoceptive effects highly similar to those of d-amphetamine.
-
Partial Substitution: This occurs when a drug produces a dose-dependent increase in drug-lever responding but fails to reach the ≥80% criterion at any dose that does not also significantly suppress the response rate.[11]
-
No Substitution: The drug fails to produce a meaningful increase in drug-lever responding at any dose.
-
Potency: The relative potency of (R)-BZP can be compared to d-amphetamine by examining their dose-response curves. The dose that produces a 50% effect (ED₅₀) can be calculated. Since BZP is known to be less potent than amphetamine, a higher dose of BZP is expected to be required to achieve full substitution.[6]
-
Response Rate Effects: A significant decrease in response rate at higher doses (e.g., the 10.0 mg/kg dose in the table) may indicate motor-impairing or other behaviorally disruptive effects that could confound the interpretation of lever selection.
Conclusion
The drug discrimination protocol detailed herein provides a robust framework for characterizing the subjective stimulus effects of this compound. By using a well-established training drug like d-amphetamine, researchers can definitively assess whether (R)-BZP shares a common pharmacological profile with known psychostimulants. The resulting data on substitution and potency are invaluable for abuse liability assessment, understanding structure-activity relationships within the piperazine class, and informing regulatory decisions.
References
-
Stivers, C. L., & Miller, L. L. (2022). Human Drug Discrimination: A Primer and Methodological Review. PubMed Central. Available at: [Link]
-
Labcorp. (2021). Designing a comprehensive drug discrimination study. Labcorp Drug Development. Available at: [Link]
-
Gauvin, D. V., & Holloway, F. A. (1999). Drug Discrimination. Methods of Behavior Analysis in Neuroscience, 2nd edition. Available at: [Link]
-
Melior Discovery. Drug Discrimination Assessment. Melior Discovery. Available at: [Link]
-
Rush, C. R., et al. (2013). Human Drug Discrimination: Methodological Considerations and Application to Elucidating the Neuropharmacology of Amphetamines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available at: [Link]
-
Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Uniprix. Available at: [Link]
-
Chemeurope.com. (n.d.). Benzylpiperazine. Chemeurope.com. Available at: [Link]
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Gannon, B. M., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. EMCDDA. Available at: [Link]
-
DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA. Available at: [Link]
-
Arbo, M. D., et al. (2013). N-benzylpiperazine has characteristics of a drug of abuse. ResearchGate. Available at: [Link]
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Application Note: In Vitro Assessment of (R)-2-Benzylpiperazine on Monoamine Reuptake
Abstract
This document provides a detailed guide for the in vitro assessment of (R)-2-Benzylpiperazine's inhibitory activity on the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This compound is a psychoactive substance known for its stimulant properties, which are primarily mediated through its interaction with these transporters.[1][2][3] Understanding its potency and selectivity is crucial for neuropharmacological research and drug development. This application note outlines the principles of radioligand-based reuptake inhibition assays, provides step-by-step protocols for their execution using transfected cell lines, and details the necessary data analysis to determine IC50 values.
Introduction: The Central Role of Monoamine Transporters
Monoamine transporters (MATs) are a class of solute carrier proteins integral to the regulation of neurotransmission.[3] Located on the presynaptic membrane of neurons, DAT, NET, and SERT are responsible for the reuptake of dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron.[3] This process terminates the neurotransmitter's signal and allows for its repackaging into synaptic vesicles.[4] Consequently, these transporters are key targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[5][6]
This compound (BZP) is a synthetic compound that exhibits stimulant effects comparable to amphetamine, though with lower potency.[1][2] Its mechanism of action involves both the inhibition of monoamine reuptake and the promotion of neurotransmitter release.[2][3] Characterizing the specific interaction of compounds like this compound with each monoamine transporter is fundamental to understanding their pharmacological profile, including their therapeutic potential and abuse liability. Radiotracer-based uptake inhibition assays are the gold standard for determining the potency and selectivity of a compound at these transporters in vitro.[5]
Principle of the Monoamine Reuptake Inhibition Assay
The in vitro monoamine reuptake inhibition assay is a competitive binding assay that measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter. The fundamental principle is illustrated below:
Figure 1: Principle of the competitive monoamine reuptake inhibition assay.
In this assay, a specific radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is introduced to a cell line stably expressing the human recombinant transporter. The amount of radioactivity taken up by the cells is then measured. When a test compound such as this compound is present, it competes with the radiolabeled substrate for the transporter's binding site, thereby reducing the amount of radioactivity that enters the cells. By testing a range of concentrations of the compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific uptake of the radiolabeled substrate.
Materials and Methods
This section provides a comprehensive protocol for assessing the inhibitory effects of this compound on DAT, NET, and SERT.
Essential Materials
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT), hNET, or hSERT are recommended. These can be sourced commercially or developed in-house.
-
Cell Culture Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
-
This compound: Sourced from a reputable chemical supplier.
-
Radiolabeled Substrates:
-
[³H]Dopamine for DAT assay
-
[³H]Norepinephrine for NET assay
-
[³H]Serotonin (5-HT) for SERT assay
-
-
Reference Inhibitors (for positive controls):
-
GBR 12909 or Vanoxerine for DAT
-
Desipramine or Nisoxetine for NET
-
Fluoxetine or Citalopram for SERT
-
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3). For the [³H]dopamine uptake assay, supplement the buffer with 0.2 mg/ml ascorbic acid to prevent oxidation.
-
Scintillation Cocktail and Vials
-
Microplate Scintillation Counter
-
96-well cell culture plates
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 2: Experimental workflow for the monoamine reuptake inhibition assay.
Detailed Protocol: Radioligand Uptake Inhibition Assay
This protocol is adapted for a 96-well plate format.
Day 1: Cell Plating
-
Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells per well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Uptake Inhibition Assay
-
Prepare Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series in assay buffer. The final concentration of the solvent in the assay should be kept low (e.g., <0.1%) to avoid affecting cell viability.
-
Prepare serial dilutions of the appropriate reference inhibitor.
-
Prepare the [³H]-labeled substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.
-
-
Pre-incubation:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of room temperature assay buffer.
-
Add 50 µL of the assay buffer containing the various concentrations of this compound, the reference inhibitor, or vehicle control to the appropriate wells.
-
Incubate the plate for 10-15 minutes at room temperature.
-
-
Initiate Uptake:
-
Add 50 µL of the [³H]-labeled substrate solution to each well to initiate the uptake reaction. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for a predetermined period at room temperature (e.g., 10 minutes). This time should be within the linear range of uptake for each transporter.
-
-
Terminate Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Immediately wash the cells three times with 150 µL of ice-cold assay buffer to remove any unbound radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of a suitable lysis buffer (e.g., 1% SDS) to each well and incubate for 20-30 minutes to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
Data Analysis and Interpretation
-
Determine Specific Uptake:
-
Total Uptake: Radioactivity measured in wells with vehicle control.
-
Non-specific Uptake: Radioactivity measured in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM Vanoxerine for DAT).
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Uptake with compound - Non-specific Uptake) / (Specific Uptake))
-
-
Generate Dose-Response Curve and Calculate IC50:
-
Plot the percent inhibition against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the compound that produces 50% inhibition of specific uptake.
-
Expected Results and Interpretation
Based on available literature, this compound is expected to inhibit the reuptake of dopamine, norepinephrine, and serotonin. It generally displays a higher potency for NET and DAT compared to SERT.
| Transporter | Expected IC50 Range (nM) | Potency Rank |
| NET | 50 - 150 | 1 |
| DAT | 150 - 300 | 2 |
| SERT | > 5000 | 3 |
| Note: These are estimated values based on release-based assays and the general pharmacological profile of benzylpiperazine. Actual IC50 values from reuptake inhibition assays may vary. |
A lower IC50 value indicates a higher potency of the compound for that specific transporter. By comparing the IC50 values for DAT, NET, and SERT, the selectivity of this compound can be determined. For instance, a significantly lower IC50 for NET compared to DAT and SERT would indicate that the compound is a selective norepinephrine reuptake inhibitor. The results will provide a quantitative measure of the compound's interaction with these key neuronal targets, which is essential for understanding its stimulant and potential therapeutic or adverse effects.
References
-
Dolan, S. B., & Chen, R. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 648. [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved January 21, 2026, from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved January 21, 2026, from [Link]
-
Khatun, M., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-9. [Link]
-
Gee, P., et al. (2005). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 43(7), 831-837. [Link]
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
- Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 21, 2026, from [Link]
-
Butler, D., & Overall, A. D. J. (2016). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Journal of toxicology. Clinical toxicology, 43(7), 831-7. [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Characterizing (R)-2-Benzylpiperazine Binding at Dopamine (DAT) and Serotonin (SERT) Transporters using Radioligand Binding Assays
Introduction
(R)-2-Benzylpiperazine is a psychoactive compound that exhibits complex interactions with monoamine transporters, contributing to its stimulant and euphoric effects.[1][2] A thorough understanding of its binding affinity at the dopamine transporter (DAT) and serotonin transporter (SERT) is crucial for elucidating its pharmacological profile and potential therapeutic or toxicological implications.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of radioligand binding assays to determine the binding characteristics of this compound at DAT and SERT.
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (in this case, a radiolabeled molecule) and a receptor or transporter.[3][4] By measuring the displacement of a specific high-affinity radioligand by an unlabeled compound (the "competitor," such as this compound), we can determine the competitor's affinity (Ki) for the target.[5]
This guide will detail the necessary materials, step-by-step protocols for tissue preparation, and the execution of competitive binding assays for both DAT and SERT. Furthermore, it will explain the underlying principles of the experimental design and data analysis, ensuring a robust and reproducible methodology.
Principle of Competitive Radioligand Binding Assay
A competitive radioligand binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific target. The assay is performed by incubating a constant concentration of the radioligand and the biological target (e.g., brain tissue homogenate) with increasing concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it displaces the radioligand from the target, leading to a decrease in the measured radioactivity bound to the target.
The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. This results in a sigmoidal curve from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the radioligand.[6]
Experimental Workflow Overview
Caption: High-level overview of the radioligand binding assay workflow.
PART 1: Preparation of Reagents and Brain Tissue Homogenates
Required Materials and Reagents
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (or [³H]CFT)
-
For SERT: [³H]Citalopram (or [³H]Paroxetine)
-
-
Unlabeled Ligands:
-
This compound (test compound)
-
For DAT non-specific binding: Nomifensine or GBR 12909[7]
-
For SERT non-specific binding: Fluoxetine or Citalopram
-
-
Biological Material:
-
Rat or mouse brain tissue (striatum for DAT, cortex/hippocampus for SERT)
-
-
Buffers and Solutions:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
-
96-well microplates
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B)
-
Liquid scintillation counter
-
Scintillation vials and scintillation cocktail
-
Protocol for Brain Tissue Homogenate Preparation
This protocol is adapted from standard procedures for preparing brain membranes for radioligand binding assays.[8][9][10][11]
-
Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT) on a cold surface.
-
Homogenization: Weigh the tissue and place it in a pre-chilled glass-Teflon homogenizer with 10-20 volumes of ice-cold Homogenization Buffer. Homogenize with 10-12 strokes at a moderate speed.
-
Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step (20,000 x g for 20 minutes at 4°C). This wash step is crucial for removing endogenous neurotransmitters and other interfering substances.
-
Final Resuspension and Storage: Resuspend the final pellet in Assay Buffer at a concentration of 1-2 mg protein/mL. Determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.
PART 2: Radioligand Binding Assay Protocols
DAT Binding Assay Protocol
-
Plate Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer + [³H]WIN 35,428 + membrane homogenate.
-
Non-specific Binding (NSB): Assay Buffer + [³H]WIN 35,428 + a high concentration of a DAT inhibitor (e.g., 10 µM Nomifensine) + membrane homogenate.[12]
-
Competitive Binding: Assay Buffer + [³H]WIN 35,428 + varying concentrations of this compound + membrane homogenate.
-
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate unlabeled ligand (Assay Buffer for Total Binding, 10 µM Nomifensine for NSB, or this compound dilutions for competitive binding).
-
Add 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kd, typically 1-3 nM).
-
Initiate the binding reaction by adding 100 µL of the striatal membrane homogenate (final protein concentration of 50-100 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.[13] Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).[14]
SERT Binding Assay Protocol
-
Plate Setup: Similar to the DAT assay, set up triplicate wells for Total Binding, Non-specific Binding, and Competitive Binding.
-
Total Binding: Assay Buffer + [³H]Citalopram + membrane homogenate.
-
Non-specific Binding (NSB): Assay Buffer + [³H]Citalopram + a high concentration of a SERT inhibitor (e.g., 10 µM Fluoxetine) + membrane homogenate.[15]
-
Competitive Binding: Assay Buffer + [³H]Citalopram + varying concentrations of this compound + membrane homogenate.
-
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate unlabeled ligand (Assay Buffer for Total Binding, 10 µM Fluoxetine for NSB, or this compound dilutions for competitive binding).
-
Add 50 µL of [³H]Citalopram (at a final concentration close to its Kd, typically 0.5-2 nM).
-
Initiate the binding reaction by adding 100 µL of the cortical/hippocampal membrane homogenate (final protein concentration of 100-200 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction and wash the filters as described in the DAT assay protocol.
-
Scintillation Counting: Quantify the radioactivity as described previously.
PART 3: Data Analysis and Interpretation
Calculating Specific Binding
Specific binding is the portion of the total radioligand binding that is displaceable by a competing unlabeled ligand and thus represents binding to the target of interest.[3][16]
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Generating the Competition Curve
-
For each concentration of this compound, calculate the average specific binding.
-
Express this as a percentage of the maximal specific binding (the specific binding in the absence of the competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
Determining IC50 and Ki
Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the competition data to a one-site fit log(inhibitor) vs. response model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the transporter (this should be determined experimentally via a saturation binding assay or obtained from the literature for the specific batch of radioligand).
Visualization of Competitive Binding
Caption: Principle of competitive radioligand binding at DAT/SERT.
Expected Data Summary
The results of these assays can be summarized in a table to facilitate comparison of the binding affinity of this compound at the two transporters.
| Transporter | Radioligand | IC50 (nM) | Ki (nM) |
| DAT | [³H]WIN 35,428 | Experimental Value | Calculated Value |
| SERT | [³H]Citalopram | Experimental Value | Calculated Value |
Note: The actual IC50 and Ki values will be determined from the experimental data.
Trustworthiness and Self-Validation
To ensure the reliability of the data, several quality control measures are essential:
-
Saturation Binding: It is highly recommended to perform a saturation binding experiment with the radioligand to experimentally determine its Kd and Bmax (maximum number of binding sites) in your specific tissue preparation.[17] This validates the affinity of the radioligand and provides an accurate Kd value for the Cheng-Prusoff equation.
-
Consistent NSB: Non-specific binding should ideally be less than 20% of the total binding to ensure a good signal-to-noise ratio.[12] High non-specific binding can obscure the specific binding signal and reduce the accuracy of the results.
-
Complete Competition: The highest concentration of this compound should fully displace the specific binding of the radioligand, resulting in binding levels equivalent to the non-specific binding.
-
Reproducibility: All experiments should be performed with multiple replicates (at least triplicates), and key experiments should be repeated to ensure the reproducibility of the results.
By adhering to these detailed protocols and quality control measures, researchers can confidently and accurately determine the binding affinities of this compound at DAT and SERT, providing valuable insights into its pharmacological mechanism of action.
References
-
GraphPad. (n.d.). Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Brain Tissue Binding Assay. Retrieved from [Link]
-
Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Rothman, R. B., et al. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Pharmacology and Experimental Therapeutics, 287(2), 659-668. Retrieved from [Link]
-
Meltzer, P. C., et al. (2003). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Journal of Medicinal Chemistry, 46(11), 2123-2134. Retrieved from [Link]
-
NIBSC. (n.d.). Brain Tissue Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Chen, L., et al. (2015). MATERIALS AND METHODS Preparation of Brain Homogenates and Aβ Fibrils. Journal of Nuclear Medicine, 56(1). Retrieved from [Link]
-
CureFFI.org. (2014, June 16). Brain homogenate preparation. Retrieved from [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Retrieved from [Link]
-
Paterson, L. M., et al. (2010). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Medicinal Research Reviews, 30(5), 756-803. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-27). Humana Press, New York, NY. Retrieved from [Link]
-
Stewart, A., et al. (2017). Analysis of SERT expression/binding sites by radioligand saturation... ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Kortagere, S., & Mortensen, O. V. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12-16. Retrieved from [Link]
-
Penn State Environmental Health and Safety. (n.d.). Liquid Scintillation Counting. Retrieved from [Link]
-
Grynkiewicz, G., & Poenie, M. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440-3450. Retrieved from [Link]
-
Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic engineering, 7(1), 38-44. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
Penn State Environmental Health and Safety. (n.d.). Principles and Applications of Liquid Scintillation Counting. Retrieved from [Link]
-
Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and cells, 39(12), 878-886. Retrieved from [Link]
-
Kumar, D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and alcohol dependence, 164, 1-8. Retrieved from [Link]
-
Kung, M. P., et al. (2000). A novel serotonin transporter ligand: (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol. Nuclear medicine and biology, 27(3), 239-245. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. cureffi.org [cureffi.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. graphpad.com [graphpad.com]
- 13. ehs.psu.edu [ehs.psu.edu]
- 14. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removal of dibenzylpiperazine byproduct from (R)-2-Benzylpiperazine synthesis
Welcome to the technical support center for the synthesis of (R)-2-Benzylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on the formation and removal of the N,N'-dibenzylpiperazine byproduct.
Understanding the Challenge: The Formation of Dibenzylpiperazine
In the synthesis of this compound, a common challenge is the over-alkylation of the piperazine ring, leading to the formation of the undesired N,N'-dibenzylpiperazine byproduct. This occurs because the initial product, this compound, still possesses a reactive secondary amine that can compete with the starting piperazine for the benzylating agent.
Several factors can influence the formation of this byproduct, including the stoichiometry of the reactants, the reaction temperature, and the choice of solvent and base. Understanding these factors is crucial for minimizing the formation of the dibenzylpiperazine byproduct and simplifying the subsequent purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of excessive N,N'-dibenzylpiperazine formation?
A1: The formation of the dibenzyl byproduct is primarily a result of the second benzylation of the desired mono-benzylated product. Key contributing factors include:
-
Incorrect Stoichiometry: Using an excess of the benzylating agent (e.g., benzyl chloride or benzyl bromide) directly increases the likelihood of di-substitution.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second benzylation reaction, sometimes to a greater extent than the initial desired reaction.
-
Insufficiently Controlled Addition of Reagents: A rapid addition of the benzylating agent can create localized areas of high concentration, promoting di-benzylation.
-
Choice of Base: A strong base can deprotonate the mono-benzylated product, increasing its nucleophilicity and making it more susceptible to a second benzylation.
Q2: How can I minimize the formation of the dibenzylpiperazine byproduct during the reaction?
A2: To suppress the formation of the dibenzyl byproduct, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the piperazine starting material relative to the benzylating agent. This ensures that the benzylating agent is the limiting reactant and is consumed before significant di-benzylation can occur.
-
Slow Addition: Add the benzylating agent slowly and at a controlled rate to the reaction mixture. This maintains a low concentration of the benzylating agent, favoring the mono-benzylation of the more abundant starting material.
-
Temperature Control: Maintain a low reaction temperature to slow down the rate of both reactions, but particularly the second benzylation.
-
Use of a Protecting Group: A common strategy involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). This ensures that only one nitrogen is available for benzylation. The protecting group can then be removed in a subsequent step.
Q3: My reaction mixture contains a significant amount of the dibenzylpiperazine byproduct. What are the most effective methods for its removal?
A3: Several methods can be employed to separate this compound from its dibenzyl counterpart, primarily exploiting differences in their physical and chemical properties.
-
Fractional Distillation: If the boiling points of the mono- and di-substituted products are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. This compound, with its free secondary amine, is more polar than the less polar N,N'-dibenzylpiperazine. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can achieve excellent separation.
-
Acid-Base Extraction: This technique leverages the difference in basicity between the mono- and di-substituted piperazines. The mono-substituted product, having a free secondary amine, can be protonated and extracted into an acidic aqueous phase, while the less basic di-substituted byproduct remains in the organic phase.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a powerful purification technique. This method relies on the differential solubility of the desired product and the byproduct in a particular solvent at different temperatures.
Experimental Protocols
This protocol outlines a general procedure for the separation of this compound from N,N'-dibenzylpiperazine using silica gel chromatography.
Materials:
-
Crude reaction mixture containing this compound and N,N'-dibenzylpiperazine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine to prevent peak tailing).
-
Gradient Elution: Gradually increase the polarity of the solvent system by increasing the proportion of ethyl acetate. The less polar N,N'-dibenzylpiperazine will elute first, followed by the more polar this compound.
-
Fraction Collection: Collect the eluent in fractions.
-
TLC Analysis: Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
This protocol describes the separation of the mono- and di-benzylated piperazines based on their differential basicity.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous acid solution. Shake the funnel vigorously and allow the layers to separate. The more basic this compound will be protonated and move into the aqueous layer, while the less basic N,N'-dibenzylpiperazine will remain in the organic layer.
-
Separation: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh aqueous acid solution to ensure complete removal of the mono-benzylated product.
-
Basification: Combine the acidic aqueous extracts and slowly add the aqueous base solution until the pH is basic. This will deprotonate the this compound, causing it to precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with fresh organic solvent. The deprotonated this compound will now move back into the organic layer.
-
Drying and Isolation: Dry the organic layer containing the purified product over a drying agent, filter, and remove the solvent under reduced pressure.
Data Presentation
| Compound | Structure | Polarity | Basicity | Elution Order (Normal Phase Chromatography) |
| This compound | High | High | 2nd | |
| N,N'-Dibenzylpiperazine | Low | Low | 1st |
Visualizations
Caption: Overview of the primary purification strategies for isolating this compound.
References
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Al-Hajeid, A. A., & Jee, R. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 27-35. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]
- Bishop, S. C. (2004). Advanced Capillary Electrophoretic Techniques for the Detection of Date-Rape and Club Drugs for a Forensic Setting. Ohio University.
- Martin, A. R. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
-
Tamilarasan, P. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]
- Fantegrossi, W. E., Winger, G., & Woods, J. H. (2010). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology, biochemistry, and behavior, 95(3), 339–345.
- Namera, A., Kawamura, M., & Nakamoto, A. (2005). Analysis of Benzylpiperazine-like Compounds. Journal of Health Science, 51(5), 586-591.
- Guo, Y. W., Xie, X., Wang, B., Zhang, Y. Y., Xie, K. Z., Bu, X. N., Liu, C. J., Zhang, T., Zhang, G. X., Liu, X. Z., & Dai, G. J. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 37(1), 58–66.
- Kráľová, P., Soural, M., & Gucký, T. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (Basel, Switzerland), 25(9), 2188.
- Gucky, T. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Palacky University Olomouc.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
- O'Brien, P., & Campos, K. R. (2007). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
Sources
Improving enantiomeric excess in the synthesis of (R)-2-Benzylpiperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the enantiomeric excess (e.e.) during the synthesis of (R)-2-Benzylpiperazine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your laboratory work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
There are two main approaches to obtaining the desired (R)-enantiomer of 2-benzylpiperazine:
-
Chiral Resolution: This is a classical and widely used technique that involves separating a racemic mixture of (R)- and (S)-2-benzylpiperazine.[1] The most common method is diastereomeric salt formation, where the racemic amine is reacted with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[2][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][4]
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired (R)-enantiomer, avoiding the need for a resolution step and the inherent loss of at least 50% of the material.[1] Methods include using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules.[5][6][7]
Q2: How do I choose the right chiral resolving agent for 2-benzylpiperazine?
The selection of an appropriate chiral resolving agent is critical for a successful resolution.[2] Key factors to consider include:
-
Chemical Compatibility: The resolving agent must be an acid that can efficiently form a salt with the basic nitrogens of the piperazine ring.
-
Diastereomer Solubility Difference: The ideal agent will form diastereomeric salts with a significant difference in solubility in a chosen solvent, facilitating separation by crystallization.[2][4]
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for your scale of synthesis.[3]
Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][2][8] A screening of several agents is often necessary to find the optimal one for your specific conditions.
Q3: What analytical techniques are used to determine the enantiomeric excess of my product?
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess of your 2-benzylpiperazine sample. This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other techniques like capillary electrophoresis with a chiral selector can also be employed.[9]
II. Troubleshooting Guide: Diastereomeric Salt Resolution
This section addresses common problems encountered during the chiral resolution of racemic 2-benzylpiperazine via diastereomeric salt formation.
Problem 1: No crystallization or "oiling out" of the diastereomeric salt.
Q: I've mixed my racemic 2-benzylpiperazine with the chiral resolving agent in the chosen solvent, but nothing is crystallizing. In some cases, an oil is forming at the bottom of the flask. What's going wrong?
A: This is a common issue that typically points to problems with solubility and supersaturation.[4]
Possible Causes & Solutions:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[4]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the current temperature.[4]
-
Solution: Gradually cool the solution. The solubility of most salts decreases at lower temperatures. Be patient, as crystallization can sometimes be slow.
-
-
Inhibition of Nucleation: The formation of the initial crystal seeds (nucleation) might be inhibited.[4]
-
Solution 1: Seeding. Add a very small crystal of the desired diastereomeric salt to the solution to act as a template for further crystal growth.[4]
-
Solution 2: Scratching. Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can promote nucleation.
-
Problem 2: Low enantiomeric excess after crystallization.
Q: I've managed to crystallize the diastereomeric salt, but after liberating the free amine, the enantiomeric excess is much lower than I expected. How can I improve the purity?
A: Achieving high enantiomeric excess often requires careful optimization of the crystallization process.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent may not be providing a large enough solubility difference between the two diastereomeric salts.[4]
-
Solution: Screen a variety of solvents or solvent mixtures. The goal is to find a system where one diastereomer is significantly less soluble than the other.[10]
-
-
Crystallization Temperature and Cooling Rate: Cooling the solution too quickly can lead to the co-precipitation of both diastereomers.
-
Solution: Employ a slow, controlled cooling profile. This allows for the selective crystallization of the less soluble diastereomer. Holding the solution at the crystallization temperature for an extended period can also improve purity.
-
-
Insufficient Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will further enrich the desired diastereomer.
-
Workflow for Optimizing Diastereomeric Salt Resolution:
Caption: Iterative workflow for optimizing diastereomeric salt resolution.
Problem 3: Low yield of the desired enantiomer.
Q: I've achieved high enantiomeric excess, but my final yield of this compound is very low. How can I improve this?
A: While the theoretical maximum yield for a classical resolution is 50%, several factors can lead to lower practical yields.
Possible Causes & Solutions:
-
Losses during Recrystallization: Multiple recrystallization steps, while improving purity, will inevitably lead to some loss of the desired diastereomeric salt.
-
Solution: Minimize the number of recrystallizations by carefully optimizing the initial crystallization conditions.
-
-
Solubility of the Desired Diastereomer: Even the less soluble diastereomer will have some solubility in the mother liquor, leading to product loss.
-
Solution: Ensure the crystallization is performed at the optimal temperature to minimize solubility without causing the other diastereomer to precipitate.
-
-
Inefficient Liberation of the Free Amine: The process of breaking the diastereomeric salt to recover the free amine may not be complete.
-
Solution: Ensure the pH is adjusted appropriately during the workup to fully neutralize the resolving agent and liberate the free amine.[4] Perform multiple extractions to ensure complete recovery of the product.
-
Table 1: Comparison of Common Chiral Resolving Agents for Amines [2]
| Chiral Resolving Agent | Structure | Acidity (pKa) | Advantages |
| L-(+)-Tartaric Acid | C4-dicarboxylic acid with two chiral centers | pKa1 ≈ 2.98, pKa2 ≈ 4.34 | Readily available, inexpensive, and widely documented. |
| (S)-(-)-Mandelic Acid | α-hydroxy carboxylic acid with one chiral center | pKa ≈ 3.41 | Often provides high enantiomeric excess in a single crystallization. |
| (1S)-(+)-10-Camphorsulfonic Acid | A sulfonic acid derived from camphor with a rigid bicyclic structure | pKa ≈ -1.5 | Strong acid, effective for less basic amines. |
III. Asymmetric Synthesis Approaches
For researchers looking to bypass classical resolution, asymmetric synthesis offers a more direct route to enantiomerically pure compounds.[1]
Key Strategies in Asymmetric Synthesis:
-
Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For piperazine derivatives, methods like asymmetric hydrogenation and palladium-catalyzed allylic alkylation have been developed.[5][6]
-
Use of Chiral Pool Starting Materials: This strategy utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core.[7]
-
Asymmetric Lithiation-Trapping: This method involves the use of a chiral ligand, such as (-)-sparteine, to direct the deprotonation and subsequent functionalization of the piperazine ring in an enantioselective manner.[11]
Experimental Protocol: General Workflow for Chiral Resolution [2]
-
Salt Formation: Dissolve the racemic 2-benzylpiperazine in a suitable solvent. Add an equimolar amount of the chosen chiral resolving agent. Stir the mixture, and if necessary, gently heat to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if required, cool further in an ice bath or refrigerator. The less soluble diastereomeric salt should crystallize out.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric purity, for instance, by measuring the melting point or by HPLC.
-
Recrystallization (if necessary): If the purity is not satisfactory, recrystallize the salt from a suitable solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free this compound.
-
Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.
Caption: Principle of chiral resolution by diastereomeric salt formation.
IV. References
-
Chiral resolution - Wikipedia. Available from: [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available from: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Available from: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]
-
Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC. Available from: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available from: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available from: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available from: [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available from: [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available from: [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Available from: [Link]
-
Asymmetric synthesis of 2-arylpiperazines. Semantic Scholar. Available from: [Link]
-
Asymmetric synthesis of 2-arylpiperazines. Semantic Scholar. Available from: [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available from: [Link]
Sources
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- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. approcess.com [approcess.com]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming poor peak shape in chiral chromatography of benzylpiperazines
Welcome to the Technical Support Center for chiral chromatography applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor peak shape in the chiral separation of benzylpiperazines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and optimization.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for my benzylpiperazine enantiomers on a polysaccharide-based chiral stationary phase (CSP). What is the most likely cause and my first troubleshooting step?
A1: Severe peak tailing with basic compounds like benzylpiperazines on chiral stationary phases is a classic sign of undesirable secondary interactions.[1][2][3] The primary cause is often the interaction between the basic analyte and residual acidic silanol groups on the silica support of the CSP.[4][5] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a "tail."
Your first and most critical troubleshooting step is to introduce a basic additive into your mobile phase. Benzylpiperazine is a basic compound, and adding a small amount of a base like diethylamine (DEA) or ethanolamine to the mobile phase will suppress the ionization of the analyte.[6][7] This ensures that the benzylpiperazine interacts with the chiral selector of the stationary phase primarily through the desired chiral recognition mechanisms, rather than through strong, non-specific ionic interactions with the silica backbone.
Q2: I've added DEA to my mobile phase, but my peak shape is still not optimal. What other parameters can I investigate?
A2: While a basic additive is the most crucial first step, several other factors can contribute to poor peak shape. Here’s a systematic approach to further optimization:
-
Concentration of the Additive: The concentration of the basic additive is critical. Typically, a concentration of 0.1% (v/v) is a good starting point, and it should generally not exceed 0.5%.[6][7] Insufficient additive will not fully suppress secondary interactions, while excessive amounts can sometimes alter the chiral recognition mechanism or the stationary phase itself.
-
Choice of Basic Additive: Not all basic additives are equally effective. If DEA isn't providing the desired peak shape, consider alternatives. Ethanolamine or ethylenediamine (EDA) can sometimes offer superior performance in improving peak symmetry and resolution.[6]
-
Sample Solvent Mismatch: The composition of your sample solvent can dramatically impact peak shape.[8][9][10] If your sample is dissolved in a solvent that is significantly stronger (more eluotropic) than your mobile phase, it can cause band broadening and distorted peaks.[8][9][11][12] Ideally, you should dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[1][3] To check for this, try reducing your injection volume or diluting your sample.[3][13] If the peak shape improves, you were likely overloading the column.
Q3: My peaks are broad, not necessarily tailing or fronting. What could be the cause?
A3: Broad peaks can stem from several issues, both chemical and physical:[3]
-
Column Deterioration: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[3][14] This can lead to broader peaks. Flushing the column with a strong solvent, as recommended by the manufacturer, may help. If performance doesn't improve, the column may need replacement.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening. This is often referred to as "dead volume."[14] Ensure your connections are made with appropriate, minimal-length tubing.
-
Sub-optimal Mobile Phase Composition: The ratio of your mobile phase components (e.g., hexane and alcohol) affects both retention and peak shape. A mobile phase that is too "strong" can lead to poor resolution and broad peaks, while one that is too "weak" can result in excessively long retention times and diffusion-related broadening. Systematically varying the mobile phase composition is a key part of method development.
Q4: I'm seeing split peaks. What does this indicate?
A4: Split peaks can be perplexing, but they usually point to a few specific problems:[1][3]
-
Partially Clogged Column Frit or Void in the Column: A blockage at the column inlet or a void in the packing material can cause the sample band to split as it enters the column.[1][4]
-
Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting, especially for early eluting peaks.[2]
-
Co-eluting Impurity: It's also possible that you are seeing a closely eluting impurity under your main peak.
Troubleshooting Guides
Systematic Approach to Resolving Peak Tailing in Benzylpiperazine Separations
This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues.
Workflow: Troubleshooting Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Mechanism of Action: The Role of Basic Additives
Understanding why a basic additive works is key to effective method development. For a basic analyte like benzylpiperazine, the additive acts as a "masking agent" for active sites on the stationary phase.
Diagram: Suppressing Secondary Interactions
Caption: How basic additives improve peak shape for basic analytes.
Experimental Protocols
Protocol 1: Screening Mobile Phase Additives
Objective: To determine the optimal basic additive and its concentration for improving the peak shape of benzylpiperazine enantiomers.
Materials:
-
Racemic benzylpiperazine standard
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol)
-
Basic additives: Diethylamine (DEA), Ethanolamine (EA), Butylamine (BA)
-
Chiral column (e.g., polysaccharide-based CSP)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of racemic benzylpiperazine in the mobile phase.
-
Prepare 1% (v/v) stock solutions of each basic additive in the alcohol portion of your mobile phase (e.g., isopropanol).
-
-
Initial Mobile Phase Preparation:
-
Prepare your starting mobile phase without any additive (e.g., n-Hexane/Isopropanol 90:10 v/v).
-
-
Baseline Injection:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the benzylpiperazine standard and record the chromatogram. Note the peak tailing factor and resolution.
-
-
Additive Screening (0.1% Concentration):
-
Prepare three separate mobile phases, each containing 0.1% of one of the basic additives (DEA, EA, BA).
-
For each mobile phase:
-
Equilibrate the column for at least 30 minutes.
-
Inject the standard and record the chromatogram.
-
Calculate the peak tailing factor and resolution.
-
-
-
Concentration Optimization:
-
Based on the best-performing additive from step 4, prepare mobile phases with varying concentrations (e.g., 0.05%, 0.15%, 0.2%).
-
Repeat the equilibration and injection process for each concentration.
-
-
Data Analysis:
-
Compare the tailing factors and resolution from all runs to determine the optimal additive and concentration.
-
Data Summary Table:
| Additive (0.1%) | Tailing Factor (Peak 1) | Tailing Factor (Peak 2) | Resolution (Rs) |
| None | 2.5 | 2.8 | 1.2 |
| Diethylamine | 1.2 | 1.3 | 1.8 |
| Ethanolamine | 1.1 | 1.2 | 1.9 |
| Butylamine | 1.4 | 1.5 | 1.7 |
Protocol 2: Sample Solvent Optimization
Objective: To mitigate peak distortion caused by the sample diluent.
Procedure:
-
Prepare Mobile Phase: Prepare the optimized mobile phase from Protocol 1.
-
Sample Preparation: Prepare several aliquots of your benzylpiperazine sample, each dissolved in a different solvent:
-
Solvent A: The optimized mobile phase
-
Solvent B: 100% Isopropanol (a strong solvent)
-
Solvent C: n-Hexane/Isopropanol 98:2 (a weak solvent, if solubility permits)
-
-
Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the sample from each solvent (A, B, and C) under identical conditions.
-
-
Evaluation:
References
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
-
Poor HPLC Peak Shapes: Troubleshooting. LabVeda.
-
What are the Common Peak Problems in HPLC? Chromatography Today.
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
-
Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
-
additives for chiral. Chromatography Forum.
-
Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate.
-
Effects of Sample Solvents on Peak Shape. Shimadzu.
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed.
-
Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org.
-
An Investigation of Peak Shape Models in Chiral Separations. MavMatrix.
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.
-
selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. Benchchem.
-
comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem.
-
Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. ResearchGate.
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu.
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. ResearchGate.
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies.
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
-
Horrible peak shape. Reddit.
-
Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals. PubMed.
-
Why Do Peaks Tail? LCGC North America.
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Recent trends in fast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis.
-
Trouble with chiral separations. Chromatography Today.
-
Synthesis of 1-Benzylpiperazine (BzP/A2). Erowid.
-
1-BENZYLPIPERAZINE. Organic Syntheses.
-
1-Benzylpiperazine. NIST WebBook.
-
Abnormal Peak Shapes. Shimadzu.
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI.
-
Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. PubMed.
-
BENZYLPIPERAZINE. SWGDRUG.org.
-
Analysis of Benzylpiperazine-like Compounds. ResearchGate.
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. ResearchGate.
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Technical Support Center: Enhancing the Resolution of Benzylpiperazine Enantiomers in TLC
Welcome to the Technical Support Center for chiral separations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantiomeric resolution of benzylpiperazine and its derivatives using Thin-Layer Chromatography (TLC). Here, we move beyond procedural outlines to delve into the underlying principles of chiral recognition, offering a robust framework for troubleshooting and method optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating benzylpiperazine enantiomers on TLC?
A1: Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. Chiral TLC achieves resolution by creating a temporary diastereomeric relationship between the enantiomers and a chiral selector. This is accomplished in one of two ways:
-
Chiral Stationary Phase (CSP): The TLC plate itself is coated with a chiral substance. As the racemic benzylpiperazine mixture moves up the plate with the mobile phase, one enantiomer will interact more strongly with the CSP than the other, resulting in different migration distances (Rf values).
-
Chiral Mobile Phase Additive (CMA): A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the benzylpiperazine enantiomers in the mobile phase. The differing stability and interaction of these complexes with the achiral stationary phase lead to separation.[1][2][3]
Q2: What are common chiral selectors for separating basic compounds like benzylpiperazine?
A2: For basic compounds such as benzylpiperazine, several classes of chiral selectors have proven effective:
-
Polysaccharide Derivatives: Cellulose and amylose derivatives are widely used due to their broad applicability.[4]
-
Ligand Exchange Selectors: These often involve a metal ion (like copper) complexed with a chiral ligand (e.g., an amino acid derivative like proline).[1][5][6][7] The separation occurs based on the differential stability of the ternary complexes formed between the metal, the chiral ligand, and each enantiomer.[6][7]
-
Macrocyclic Antibiotics: Vancomycin, for instance, can be used as a chiral mobile phase additive.[8]
-
Chiral Counter-ions: For ionizable compounds like benzylpiperazine, chiral acids such as (1R)-(-)-camphor-10-sulfonic acid can be added to the mobile phase to form diastereomeric ion pairs.[3][9]
Q3: My spots are streaking. What are the likely causes and how can I fix it?
A3: Streaking is a common issue in TLC and can be particularly problematic in chiral separations as it obscures resolution. The primary causes include:
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[10][11] Reduce the amount of sample spotted.
-
Strong Interactions with the Stationary Phase: Benzylpiperazine is a basic compound and can interact strongly with the acidic silanol groups on a standard silica gel plate, leading to tailing.[10] Adding a small amount of a basic modifier, like ammonia or triethylamine, to your mobile phase can neutralize these active sites and produce more compact spots.[10][12]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar, it can cause the initial spot to spread out, leading to a streak.[10] Whenever possible, dissolve your sample in a solvent that is as non-polar as possible while still ensuring solubility.
Q4: I see no separation of my benzylpiperazine enantiomers. Where should I start troubleshooting?
A4: A complete lack of separation indicates that the chiral recognition mechanism is not effective under your current conditions. The first step is to systematically evaluate your mobile phase composition. Small changes in the ratio of solvents can have a significant impact on resolution. If modifying the mobile phase is unsuccessful, you may need to consider a different chiral selector or a different class of chiral stationary phase.
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This section provides a structured approach to resolving common issues encountered during the TLC separation of benzylpiperazine enantiomers.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Poor Resolution (Spots are close together) | 1. Suboptimal Mobile Phase Polarity: The eluting strength of the mobile phase is not ideal for differential migration. | - Systematically vary the mobile phase composition. For normal phase TLC, gradually increase the polarity. For reversed-phase, gradually decrease it. Small, incremental changes are key.[13] |
| 2. Ineffective Chiral Selector: The chosen chiral selector may not provide sufficient stereoselective interactions with benzylpiperazine. | - Switch to a different class of chiral selector. If using a polysaccharide-based CSP, consider trying a ligand-exchange plate. | |
| 3. Incorrect pH of the Mobile Phase (for ionizable compounds): The ionization state of benzylpiperazine and the chiral selector can significantly impact interactions. | - Adjust the pH of the mobile phase. For basic compounds like benzylpiperazine, adding a small amount of a basic modifier (e.g., 0.1% triethylamine or ammonia) can improve peak shape and selectivity.[10][12] | |
| Tailing or Streaking Spots | 1. Strong Analyte-Stationary Phase Interactions: The basic nature of benzylpiperazine leads to strong interactions with acidic silanol groups on silica plates.[10] | - Add a basic modifier to the mobile phase. A small concentration of triethylamine or ammonia can neutralize the active silanol sites.[10][12] |
| 2. Sample Overload: Too much sample has been applied to the plate.[10][11] | - Reduce the sample concentration or the volume spotted. | |
| 3. Sample Dissolved in a Strong Solvent: The solvent used to dissolve the sample is too polar. | - Dissolve the sample in a less polar solvent, or in the mobile phase itself. | |
| Irreproducible Rf Values | 1. Chamber Saturation: The atmosphere inside the developing chamber is not fully saturated with the mobile phase vapor. | - Line the developing chamber with filter paper saturated with the mobile phase. Allow the chamber to equilibrate for at least 15-20 minutes before placing the plate inside.[12] |
| 2. Changes in Mobile Phase Composition: Volatile components of the mobile phase may have evaporated. | - Always use freshly prepared mobile phase for each run. [11] | |
| 3. Temperature Fluctuations: Temperature can affect solvent viscosity and partitioning behavior. | - Conduct experiments in a temperature-controlled environment. | |
| No Spots Visible | 1. Insufficient Sample Concentration: The amount of sample spotted is below the detection limit of the visualization method. | - Increase the sample concentration or spot multiple times in the same location, allowing the solvent to dry between applications. [11] |
| 2. Improper Visualization Technique: The chosen visualization method is not suitable for benzylpiperazine. | - Use a UV lamp if the compound is UV-active. For non-UV-active compounds, consider staining with a suitable reagent like iodoplatinate, which is sensitive for nitrogen-containing compounds.[14] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Chiral TLC
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of benzylpiperazine enantiomers on a commercially available chiral TLC plate.
-
Initial Solvent System Selection:
-
For a normal phase polysaccharide-based CSP, start with a non-polar solvent like hexane or heptane and a more polar modifier like isopropanol or ethanol. A common starting ratio is 90:10 (v/v) hexane:isopropanol.
-
For a reversed-phase plate, a common starting point is a mixture of methanol, water, and acetonitrile.[7]
-
-
Systematic Variation of Solvent Ratios:
-
Prepare a series of mobile phases where the ratio of the strong solvent (the more polar solvent in normal phase, the less polar in reversed-phase) is varied in small increments (e.g., 5%).
-
For example, in a normal phase system, you might test hexane:isopropanol ratios of 95:5, 90:10, 85:15, and 80:20.
-
-
Addition of Modifiers:
-
If peak tailing is observed, add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the most promising mobile phase from step 2. A typical starting concentration is 0.1% (v/v).
-
-
Development and Analysis:
-
Spot the racemic benzylpiperazine standard on the TLC plate.
-
Develop the plate in a chamber saturated with the test mobile phase.
-
Visualize the spots under a UV lamp or with an appropriate stain.
-
Calculate the Rf values for each spot and the resolution factor (Rs). The optimal mobile phase will provide the largest difference in Rf values and baseline separation.
-
Protocol 2: Preparation of an Impregnated Chiral TLC Plate
For laboratories without access to commercial chiral TLC plates, an alternative is to impregnate a standard silica gel plate with a chiral selector.
-
Prepare the Impregnating Solution:
-
Dissolve a suitable chiral selector (e.g., a proline derivative for ligand exchange) in an appropriate solvent.
-
-
Impregnate the Plate:
-
Dip a standard silica gel TLC plate into the impregnating solution for approximately 1 minute.[12]
-
Ensure the entire plate is submerged.
-
-
Dry the Plate:
-
Remove the plate from the solution and allow it to air dry completely in a fume hood. Some methods may require gentle heating to remove all traces of the solvent.
-
-
Conditioning (Optional but Recommended):
-
Before spotting the sample, it can be beneficial to pre-develop the plate in the chosen mobile phase to ensure the chiral selector is evenly distributed.
-
Visualizing the Path to Resolution
Workflow for Troubleshooting Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution in TLC.
Mechanism of Chiral Recognition: Ligand Exchange
Caption: Chiral recognition via ligand exchange chromatography.
References
-
Chiral thin-layer chromatography - Wikipedia. Available at: [Link]
-
INSTRUCTION MANUAL FOR 2L-ChiralTLC (IA, IC, ID, IE, IF) - Daicel Chiral Technologies. Available at: [Link]
-
Dubey, R., & Bhushan, R. (2019). Enantioseparation by Thin-Layer Chromatography. Methods in Molecular Biology, 1985, 35-44. Available at: [Link]
-
Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. Available at: [Link]
-
Chiral Chromatography - Chemistry LibreTexts. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation - VTechWorks. Available at: [Link]
-
Chiral Chromatography: Fundamentals, Mechanisms, and Applications - YouTube. Available at: [Link]
-
TLC troubleshooting | - ChemBAM. Available at: [Link]
-
Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Journal of Liquid Chromatography, 13(6), 1091-1103. Available at: [Link]
-
Chiral TLC Plates, Glass Backed | Sorbent Technologies, Inc. Available at: [Link]
-
Kikura-Hanajiri, R., Hayashi, M., Saisho, K., & Goda, Y. (2005). Analysis of Benzylpiperazine-like Compounds. Journal of the Food Hygienic Society of Japan, 46(5), 224-231. Available at: [Link]
-
Singh, S., & Sharma, D. (2023). Direct enantiomeric separation of Indapamide by Thin Layer Chromatography using B- Cyclodextrin as Chiral Selector. Oriental Journal of Chemistry, 39(6). Available at: [Link]
-
Cimpoiu, C., & Hodișan, T. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Reviews in Analytical Chemistry, 16(4), 275-300. Available at: [Link]
-
Aboul-Enein, H. Y., & El-Awady, M. I. (2002). Thin-layer chromatography - A useful technique for the separation of enantiomers. Biomedical Chromatography, 16(4), 211-224. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Chiral TLC : r/Chempros - Reddit. Available at: [Link]
-
Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). Normal Phase Tlc Separation Of Enantiomers Using Chiral Ion Interaction Agents. Journal of Liquid Chromatography, 13(6), 1091-1103. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Available at: [Link]
-
Chiral HPLC and SFC Columns - Columnex LLC. Available at: [Link]
-
Chromatographic Separations and Analysis: Chiral Separations by Thin Layer Chromatography | Request PDF. Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
Arias, H. R., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 9(10), 2446-2457. Available at: [Link]
-
Lau, S. P., & King, L. A. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 22-29. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Unodc. Available at: [Link]
-
Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (R)-2-Benzylpiperazine Purity
Abstract
(R)-2-Benzylpiperazine is a chiral building block of significant interest in pharmaceutical synthesis. Ensuring its enantiomeric and chemical purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for purity assessment and presents a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, this document serves as a practical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.[1][2][3][4]
Introduction: The Criticality of Purity in Chiral Intermediates
This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical agents. As enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, regulatory agencies mandate strict control over the stereochemical purity of APIs. This control begins with the starting materials and key intermediates. Consequently, a robust, reliable, and validated analytical method is not merely a quality control requirement but a foundational component of drug safety and efficacy.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] This guide will compare common analytical techniques for purity analysis and provide a detailed, field-tested protocol for the validation of a chiral HPLC method, which is often the gold standard for this type of analysis.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on the specific purity attributes to be measured—namely, the enantiomeric purity (the amount of the (S)-enantiomer) and the chemical purity (the presence of other related substances or process impurities).
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High selectivity and resolution for enantiomers. Quantitative accuracy and precision. Established and well-understood technique. | Requires specialized, often expensive, chiral columns. Method development can be complex. | Enantiomeric purity, simultaneous determination of chemical and chiral impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High efficiency and sensitivity for volatile impurities. Can be coupled with Mass Spectrometry (MS) for definitive identification.[6][7] | Requires derivatization for non-volatile compounds like piperazines to improve peak shape and stability.[8][9] High temperatures can cause degradation of thermally labile compounds. | Analysis of volatile process impurities (e.g., residual solvents) and specific related substances. |
| Nuclear Magnetic Resonance (NMR) | Utilizes the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | Provides structural confirmation. Can be used for quantitative analysis (qNMR) without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. Not suitable for trace-level impurity detection. Chiral analysis requires specialized chiral solvating or derivatizing agents. | Structural elucidation of impurities, assay of the main component, and analysis when reference standards are unavailable. |
For the comprehensive purity assessment of this compound, Chiral HPLC is the superior choice as it can simultaneously quantify both the desired (R)-enantiomer, the undesired (S)-enantiomer, and other non-chiral chemical impurities in a single run.
Workflow for Analytical Method Selection and Validation
The process of implementing a reliable analytical method follows a logical progression from selection and development to full validation according to regulatory standards.
Caption: High-level workflow for analytical method validation.
Deep Dive: Validation of a Chiral HPLC Method
This section details the validation of a chiral HPLC method for determining the chemical and enantiomeric purity of this compound, following the ICH Q2(R1) and USP <1225> guidelines.[1][10][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or its enantiomer.[4][5]
-
Causality: A specific method ensures that the peak response measured for the this compound is solely from that compound and not inflated by co-eluting impurities. This is fundamental for an accurate purity assessment. For chiral compounds, demonstrating resolution from the opposite enantiomer is the most critical aspect of specificity.
Experimental Protocol: Specificity
-
Sample Preparation:
-
Prepare a solution of this compound reference standard.
-
Prepare a solution of the (S)-2-Benzylpiperazine enantiomer.
-
Prepare a solution of a racemic (50:50) mixture of (R)- and (S)-2-Benzylpiperazine.
-
Prepare a solution of this compound spiked with all known potential process impurities.
-
Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Analyze the resulting chromatograms to ensure that the this compound peak is well-resolved from the (S)-enantiomer and all known impurities and degradation products. A resolution factor (Rs) of >2.0 is typically desired.
-
-
Peak Purity Analysis (if using a PDA detector):
-
Perform peak purity analysis on the this compound peak in the spiked and degraded samples to confirm there are no co-eluting peaks.
-
Caption: Ideal chromatogram showing baseline separation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Causality: Establishing linearity ensures that you can trust the calculated concentration of an impurity based on its peak area. A wide, linear range allows for the quantification of both trace-level impurities and larger deviations without needing to dilute samples, improving workflow efficiency.
Experimental Protocol: Linearity
-
Stock Solution Preparation: Prepare a stock solution of this compound and a separate stock solution for the (S)-enantiomer and each impurity.
-
Calibration Standards: Prepare at least five concentration levels by diluting the stock solutions. For impurities, the range should typically span from the reporting threshold to 150% of the specification limit (e.g., if the limit for the (S)-enantiomer is 0.10%, the range could be 0.05% to 0.15%).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration for each analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Illustrative Data: Linearity for (S)-Enantiomer
| Concentration (% relative to API) | Mean Peak Area (n=3) |
| 0.05% | 5,100 |
| 0.075% | 7,650 |
| 0.10% | 10,200 |
| 0.125% | 12,750 |
| 0.15% | 15,300 |
| Regression Analysis | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 101,980 |
| Y-Intercept | 5.5 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Causality: Accuracy studies confirm that your method is free from systematic errors or bias. This is crucial because an inaccurate method could either fail a good batch of product or, more dangerously, pass a batch that is out of specification. The spike-recovery method is the most common way to assess accuracy for impurity methods.
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare a bulk solution of the drug product matrix.
-
Spiking: Spike the matrix with known amounts of the (S)-enantiomer and other impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and a non-spiked matrix blank.
-
Calculation: Determine the percentage recovery for each analyte at each level.
Illustrative Data: Accuracy (Spike-Recovery)
| Analyte | Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery |
| (S)-Enantiomer | 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% | |
| 150% | 1.5 | 1.52 | 101.3% | |
| Impurity A | 50% | 0.5 | 0.51 | 102.0% |
| 100% | 1.0 | 0.99 | 99.0% | |
| 150% | 1.5 | 1.48 | 98.7% |
Acceptance Criteria: Typically 90.0% - 110.0% recovery for impurities.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Causality: Precision demonstrates the random error of a method. A precise method will yield similar results when repeated, which is vital for consistent batch release decisions. Assessing intermediate precision ensures that the method is transferable and will perform reliably day-to-day in a typical QC environment.
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples of this compound spiked with impurities at the 100% specification level.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each impurity.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst and/or on a different HPLC system.
-
Compare the results from both studies using appropriate statistical tests (e.g., F-test for variance) and calculate the overall %RSD for all 12 preparations.
-
Illustrative Data: Precision
| Analyte | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
| (S)-Enantiomer | 1.8% | 2.5% |
| Impurity A | 2.2% | 3.1% |
Acceptance Criteria: Typically %RSD ≤ 5.0% for impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Causality: The LOQ is arguably the most important parameter for an impurity method.[5] It defines the lower boundary of the method's range and ensures that you can reliably measure impurities at or below the reporting threshold required by regulatory bodies.
Experimental Protocol: LOD & LOQ
-
Approach: Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically established at an S/N of 3:1.
-
LOQ is typically established at an S/N of 10:1.
-
-
Procedure:
-
Prepare a series of increasingly dilute solutions of each impurity.
-
Inject the solutions and determine the concentration at which the S/N ratio is approximately 3 and 10.
-
To confirm the LOQ, analyze six independent preparations at the determined LOQ concentration and verify that the precision (%RSD) and accuracy meet acceptance criteria.
-
Illustrative Data: LOD & LOQ
| Analyte | LOD (% relative to API) | LOQ (% relative to API) | Precision at LOQ (%RSD) |
| (S)-Enantiomer | 0.005% (S/N = 3.2) | 0.015% (S/N = 10.5) | 4.5% |
| Impurity A | 0.006% (S/N = 2.9) | 0.020% (S/N = 9.8) | 5.1% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Causality: No method is performed perfectly every time. Robustness testing provides an indication of the method's reliability during normal usage and identifies which parameters are most critical to control. This is essential for successful method transfer to other labs.
Experimental Protocol: Robustness
-
Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Design of Experiments (DoE): Deliberately vary these parameters within a small, realistic range (e.g., flow rate ±0.1 mL/min, temperature ±2°C).
-
Analysis: Analyze a system suitability sample under each varied condition.
-
Evaluation: Evaluate the impact on critical responses, such as the resolution between the (R)- and (S)-enantiomers. The system suitability criteria must be met under all conditions.
Illustrative Data: Robustness
| Parameter Varied | Variation | Resolution (Rs) between (R) and (S) | System Suitability |
| Flow Rate | 1.1 mL/min | 2.6 | Pass |
| 0.9 mL/min | 2.9 | Pass | |
| Temperature | 37 °C | 2.7 | Pass |
| 33 °C | 2.8 | Pass | |
| % Methanol | +2% | 2.5 | Pass |
| -2% | 3.0 | Pass |
Acceptance Criteria: System Suitability Test (e.g., Rs > 2.0) must pass under all varied conditions.
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. For a critical chiral intermediate like this compound, a well-validated chiral HPLC method is indispensable for ensuring product quality and patient safety. By following the principles and protocols outlined in this guide, which are grounded in established regulatory standards like ICH Q2(R1), analytical laboratories can confidently develop, validate, and implement robust methods for purity control.[1][2] This not only ensures compliance but also builds a foundation of trustworthy data upon which critical decisions in the drug development lifecycle are made.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][2]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link][10]
-
Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia (USP) URL: [Link][12]
-
Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL: [Link][6]
-
Title: Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse Source: Malaysian Journal of Forensic Sciences URL: [Link][13]
-
Title: ICH Q2 (R1) Validation of analytical procedures: text and methodology Source: European Medicines Agency (EMA) URL: [Link][14]
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A Comparative Analysis of (R)-2-Benzylpiperazine and (S)-2-Benzylpiperazine Activity: A Guide for Researchers
In the landscape of psychoactive substance research and central nervous system (CNS) drug development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. This guide provides a comprehensive comparative analysis of the (R) and (S) enantiomers of 2-benzylpiperazine, a chiral derivative of the well-known stimulant, benzylpiperazine (BZP). While direct, side-by-side experimental data on the individual enantiomers of 2-benzylpiperazine is limited in publicly accessible literature, this guide will synthesize available information on closely related chiral piperazine derivatives to infer the likely stereoselective differences in their activity. We will delve into the probable disparities in their interactions with key monoamine transporters, supported by established principles of stereopharmacology and data from analogous compounds.
Introduction: The Significance of Chirality in Piperazine Derivatives
Benzylpiperazine (BZP) has been widely documented as a recreational psychoactive substance with stimulant and euphoriant effects, primarily acting as a monoamine releasing agent and reuptake inhibitor affecting dopamine (DA), serotonin (5-HT), and norepinephrine (NE) systems.[1][2] However, BZP is a racemic mixture, containing equal amounts of (R)- and (S)-1-benzylpiperazine. The presence of a stereocenter at the 2-position of the piperazine ring in 2-benzylpiperazine introduces a layer of complexity and specificity to its pharmacological actions. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, and toxicity.[3] This stereoselectivity arises from the three-dimensional nature of receptor binding sites and enzyme active sites, which often preferentially interact with one enantiomer over the other.
Therefore, a detailed understanding of the individual contributions of (R)-2-Benzylpiperazine and (S)-2-Benzylpiperazine to the overall pharmacological profile is crucial for advancing our knowledge of its mechanism of action and for any potential therapeutic applications or in the development of more selective CNS agents.
Postulated Pharmacological Profile: A Focus on Monoamine Transporters
The primary mechanism of action of benzylpiperazine and its analogues involves their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][4] Based on studies of structurally similar chiral piperazine derivatives, it is highly probable that the (R) and (S) enantiomers of 2-benzylpiperazine display distinct affinities and selectivities for these transporters.
A key study on chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines revealed that the (S)-enantiomers were more selective for the dopamine transporter (DAT) over the serotonin transporter (SERT) compared to their corresponding (R)-enantiomers.[5] This finding provides a strong basis for postulating a similar trend for the enantiomers of 2-benzylpiperazine.
Table 1: Postulated Comparative Activity Profile of 2-Benzylpiperazine Enantiomers
| Target | This compound (Postulated) | (S)-2-Benzylpiperazine (Postulated) | Rationale |
| Dopamine Transporter (DAT) Affinity | Moderate to High | High | Extrapolated from data on analogous chiral piperazines where the (S)-enantiomer shows higher DAT selectivity.[5] |
| Serotonin Transporter (SERT) Affinity | High | Moderate to High | The overall serotonergic activity of racemic BZP suggests both enantiomers likely interact with SERT. |
| Norepinephrine Transporter (NET) Affinity | Moderate | Moderate | Racemic BZP has known effects on norepinephrine; differentiation between enantiomers requires specific data. |
| DAT/SERT Selectivity Ratio | Lower | Higher | Based on the higher postulated DAT affinity of the (S)-enantiomer.[5] |
| Monoamine Oxidase (MAO) Inhibition | Likely weak | Likely weak | While some piperazine derivatives show MAO inhibitory activity, it is not the primary mechanism for BZP.[6][7] Further investigation is needed to determine enantiomer-specific effects. |
Experimental Workflows for Enantiomer-Specific Analysis
To definitively elucidate the comparative activity of (R)- and (S)-2-benzylpiperazine, a series of well-defined experimental protocols are required. These workflows are designed to first separate the enantiomers and then characterize their individual pharmacological properties.
Chiral Separation of 2-Benzylpiperazine Enantiomers
The foundational step in this comparative analysis is the effective separation of the (R) and (S) enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[8][9][10]
Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a suitable starting point, as these have demonstrated broad applicability for the separation of a wide range of chiral compounds.[8]
-
Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal resolution.
-
Additive Inclusion: The addition of a small percentage of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds like piperazines) to the mobile phase can significantly improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the benzylpiperazine moiety absorbs strongly (e.g., around 254 nm) is appropriate.
-
Fraction Collection: Once the separation method is optimized, the individual enantiomeric peaks can be collected for subsequent pharmacological testing. The absolute configuration of the separated enantiomers should be confirmed using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the chiral separation of 2-benzylpiperazine enantiomers.
In Vitro Pharmacological Evaluation
Once the enantiomers are isolated, their activity at the primary molecular targets can be assessed using in vitro binding and functional assays.
Protocol: Radioligand Binding Assays for DAT and SERT
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT).
-
Radioligand Selection: Utilize a high-affinity radioligand for each transporter. For DAT, [³H]WIN 35,428 is a common choice, while for SERT, [³H]citalopram or [³H]paroxetine are frequently used.[11][12]
-
Competition Binding Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of the test compounds (this compound, (S)-2-benzylpiperazine, and racemic 2-benzylpiperazine as a control).
-
Detection: After incubation, separate the bound from unbound radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Ki) for each compound by non-linear regression analysis of the competition binding curves. The Ki value represents the affinity of the compound for the transporter.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining transporter affinity via radioligand binding.
Protocol: Monoamine Uptake Inhibition Assays
-
Cell Culture: Use cell lines stably expressing hDAT or hSERT.
-
Uptake Experiment: Pre-incubate the cells with varying concentrations of the test compounds. Then, add a radiolabeled substrate ([³H]dopamine for DAT or [³H]serotonin for SERT).
-
Termination and Lysis: After a short incubation period, terminate the uptake by washing with ice-cold buffer and lyse the cells.
-
Quantification: Measure the amount of radiolabeled substrate taken up by the cells using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the substrate uptake.
Conclusion and Future Directions
While direct comparative data for (R)- and (S)-2-benzylpiperazine remains to be published, the principles of stereopharmacology and evidence from structurally related chiral piperazines strongly suggest that these enantiomers will exhibit distinct pharmacological profiles. The (S)-enantiomer is postulated to have a higher affinity and selectivity for the dopamine transporter, potentially leading to more pronounced stimulant effects, while the (R)-enantiomer may have a relatively greater impact on the serotonergic system.
The experimental workflows detailed in this guide provide a clear path for researchers to definitively characterize the stereoselective activity of these compounds. Such studies are essential for a more nuanced understanding of the structure-activity relationships of 2-substituted piperazines and will be invaluable for the design of more selective and potentially safer CNS-active agents. Future research should also explore the in vivo effects of the individual enantiomers on locomotor activity, drug discrimination, and their potential for abuse liability.
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A Comparative Guide to the Stereoselective Pharmacology of 2-Benzylpiperazine Enantiomers: An Experimental Framework
Introduction: The Imperative of Chirality in Piperazine Pharmacology
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents[1]. A seemingly minor alteration in its structure, such as the position of a substituent, can dramatically shift its biological profile. While 1-benzylpiperazine (BZP) is an achiral, well-characterized central nervous system stimulant, its constitutional isomer, 2-benzylpiperazine, introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers.
In pharmacology, chirality is not a trivial detail; it is a critical determinant of a drug's interaction with the inherently chiral environment of the body, such as receptors and enzymes[2]. Enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties[3]. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or, in some cases, responsible for adverse effects (the distomer).
Currently, the scientific literature contains a significant knowledge gap regarding the specific pharmacological profiles of the (R)- and (S)-enantiomers of 2-benzylpiperazine. Most available data focuses on the achiral 1-BZP, which acts as a dopamine and norepinephrine releasing agent, similar to amphetamine but with lower potency[4][5]. However, studies in which 1-BZP substitutes for the S(+)-enantiomer of MDMA, but not the R(-)-enantiomer, strongly suggest that its psychoactive effects are stereoselective[6][7]. This provides a compelling rationale to hypothesize that the enantiomers of 2-benzylpiperazine will also display significant pharmacological divergence.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically synthesize, characterize, and compare the pharmacological profiles of (R)- and (S)-2-benzylpiperazine. We will detail the necessary protocols and explain the causality behind each experimental choice, establishing a self-validating system to elucidate the distinct properties of these two molecules.
Part 1: Enantioselective Synthesis
The prerequisite for any comparative study is the acquisition of enantiomerically pure compounds. While various methods exist for synthesizing chiral 2-substituted piperazines, a robust strategy involves leveraging the chiral pool, starting from an inexpensive, optically pure α-amino acid[8][9].
Experimental Protocol: Synthesis of (S)-2-Benzylpiperazine from L-Phenylalanine
This protocol outlines a conceptual pathway. The causality behind this choice is that starting with L-phenylalanine pre-establishes the desired (S)-stereochemistry at the carbon that will become the C2 position of the piperazine ring, obviating the need for difficult chiral resolution later.
-
Protection: Protect the amino group of L-phenylalanine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) anhydride, to yield N-Boc-L-phenylalanine.
-
Reduction: Reduce the carboxylic acid moiety to a primary alcohol using a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) to form N-Boc-L-phenylalaninol.
-
Activation: Convert the primary alcohol to a good leaving group, for example, by mesylation with methanesulfonyl chloride, to yield the corresponding mesylate.
-
First N-alkylation: React the mesylate with a suitably protected ethylenediamine derivative (e.g., N-tritylethylenediamine) in a nucleophilic substitution reaction to form the linear diamine precursor.
-
Deprotection & Cyclization: Selectively deprotect the primary amine and induce intramolecular cyclization to form the protected piperazine ring.
-
Final Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidic treatment for Boc and Trityl groups) to yield the final product, (S)-2-benzylpiperazine. The (R)-enantiomer can be synthesized analogously starting from D-phenylalanine.
Caption: Workflow for enantioselective synthesis of (S)-2-benzylpiperazine.
Part 2: Comparative Pharmacodynamics
Pharmacodynamics will reveal differences in how the enantiomers interact with and affect biological targets. Our investigation will focus on the monoaminergic systems, the primary targets of the related compound 1-BZP.
Receptor Binding Affinity
Causality: A radioligand binding assay is the gold standard for determining a compound's affinity (how tightly it binds) for a specific receptor or transporter. By competing with a known radiolabeled ligand, we can calculate the inhibitory constant (Ki) for each enantiomer. A lower Ki value signifies higher binding affinity. This experiment is foundational to understanding a drug's potential sites of action.
-
Tissue Preparation: Prepare cell membranes from cell lines expressing the target of interest (e.g., HEK-293 cells transfected with human dopamine transporter, DAT) or from rodent brain tissue homogenates (e.g., striatum for DAT, cortex for SERT and NET).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound ((R)- or (S)-2-benzylpiperazine).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 (concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
| Target | Radioligand | (R)-2-Benzylpiperazine Ki (nM) | (S)-2-Benzylpiperazine Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Experimental Data | Experimental Data |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Experimental Data | Experimental Data |
| Serotonin Transporter (SERT) | [³H]Citalopram | Experimental Data | Experimental Data |
| 5-HT₂A Receptor | [³H]Ketanserin | Experimental Data | Experimental Data |
| 5-HT₂C Receptor | [³H]Mesulergine | Experimental Data | Experimental Data |
| α₂-Adrenergic Receptor | [³H]Rauwolscine | Experimental Data | Experimental Data |
In Vitro Functional Activity
Causality: High binding affinity does not describe function. A compound can be an agonist, antagonist, or, in the case of transporters, a reuptake inhibitor or a releaser. A neurotransmitter release assay directly measures the functional consequence of the drug-transporter interaction. Based on 1-BZP's mechanism, we will measure the ability of each enantiomer to evoke the release of dopamine, norepinephrine, and serotonin from pre-loaded nerve terminals (synaptosomes).
Caption: Diagram of monoamine release via transporter interaction.
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from fresh rodent brain tissue (e.g., striatum for dopamine).
-
Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]Dopamine) to allow for uptake via the transporters.
-
Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber. Continuously wash them with buffer to establish a stable baseline of radioactivity efflux.
-
Drug Application: After establishing a baseline, switch to a buffer containing a specific concentration of the test compound ((R)- or (S)-2-benzylpiperazine) for a short period (e.g., 5 minutes).
-
Sample Collection: Collect the superfusate in fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter release as a percentage of the total synaptosomal content. Plot the release against drug concentration to determine the EC50 (concentration that produces 50% of the maximal effect) and Emax (maximal effect) for each enantiomer.
| Neurotransmitter | This compound EC₅₀ (nM) | (S)-2-Benzylpiperazine EC₅₀ (nM) | This compound Eₘₐₓ (%) | (S)-2-Benzylpiperazine Eₘₐₓ (%) |
| Dopamine (DA) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Norepinephrine (NE) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Serotonin (5-HT) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Part 3: Comparative Pharmacokinetics
Stereoselectivity in drug metabolism can lead to different plasma concentrations and durations of action for each enantiomer, even if they are administered together as a racemate[10][11].
Causality: An in vitro metabolic stability assay using liver microsomes provides a reliable, high-throughput method to predict in vivo clearance. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. By measuring the rate at which each enantiomer disappears over time, we can estimate its intrinsic clearance and metabolic half-life.
Experimental Protocol: Liver Microsomal Stability Assay
-
Assay Setup: Incubate a fixed concentration (e.g., 1 µM) of each enantiomer separately with pooled human (or rodent) liver microsomes in a buffer containing a NADPH-regenerating system to initiate the metabolic process.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) to quench the enzymatic reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant using a chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent enantiomer. A chiral column is essential to separate the enantiomers if a racemic substrate were used or if chiral inversion occurs.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
| Parameter | This compound | (S)-2-Benzylpiperazine |
| In Vitro t½ (min) | Experimental Data | Experimental Data |
| Intrinsic Clearance (µL/min/mg) | Experimental Data | Experimental Data |
Part 4: Comparative In Vivo Behavioral Effects
Causality: In vivo studies are essential to confirm that the molecular and cellular effects observed in vitro translate into physiological and behavioral outcomes in a whole organism. A locomotor activity test is a primary screen for stimulant effects, while a drug discrimination paradigm provides insight into the drug's subjective, abuse-related effects.
Experimental Protocol: Rodent Locomotor Activity Test
-
Habituation: Place individual mice or rats into automated locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Administration: Administer various doses of this compound, (S)-2-benzylpiperazine, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the animals to the chambers and record their horizontal movement (beam breaks) for 1-2 hours.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect. Calculate the total distance traveled for each dose and compare the dose-response curves for the two enantiomers. The enantiomer with more potent dopamine-releasing activity is expected to produce a greater stimulant effect.
Caption: Logical workflow for comparing the (R)- and (S)-enantiomers.
Conclusion and Future Directions
The pharmacological investigation of chiral molecules is fundamental to modern drug discovery and safety assessment. While 2-benzylpiperazine remains under-characterized compared to its achiral cousin, the principles of stereopharmacology strongly predict that its (R)- and (S)-enantiomers will possess distinct biological profiles. The experimental framework laid out in this guide provides a clear, logical, and scientifically rigorous pathway to elucidate these differences.
By systematically executing these protocols—from enantioselective synthesis to in vivo behavioral analysis—researchers can generate the critical data needed to construct a comprehensive comparison. It is hypothesized that one enantiomer will emerge as the primary driver of the compound's psychostimulant effects, exhibiting higher affinity and functional potency at dopamine and norepinephrine transporters, a faster metabolic clearance, and more robust stimulant effects in vivo. The definitive results of these experiments will fill a crucial gap in the pharmacology of piperazine derivatives and provide invaluable insights for the fields of medicinal chemistry, toxicology, and neuroscience.
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A Comparative Analysis of the Neurotoxic Profiles of (R)-2-Benzylpiperazine and Amphetamine
This guide provides an in-depth, objective comparison of the neurotoxic mechanisms of (R)-2-Benzylpiperazine (BZP) and amphetamine. As psychostimulants with overlapping subjective effects, understanding their distinct and shared pathways of neuronal damage is critical for neuropharmacology and drug safety assessment. This document moves beyond a simple listing of facts to explain the causality behind their neurotoxic actions, grounded in experimental evidence.
Introduction: Two Stimulants, Convergent Effects, Divergent Risks
Amphetamine, a well-characterized psychostimulant, has a long history of both therapeutic use and abuse. Its neurotoxic potential, particularly towards dopaminergic neurons, is extensively documented.[1][2] this compound, a prominent member of the piperazine class of designer drugs, gained popularity as a "legal high" purported to mimic the effects of substances like MDMA and amphetamine.[3][4] While users may not distinguish between the effects of BZP and dextroamphetamine at certain doses, their underlying molecular interactions and consequent neurotoxic potential exhibit crucial differences.[5][6]
This guide dissects these differences, focusing on the core mechanisms of monoamine system disruption, oxidative stress, excitotoxicity, and mitochondrial dysfunction. We will present supporting experimental data and provide detailed protocols for assessing these neurotoxic endpoints.
Fundamental Mechanisms of Action: A Tale of Two Transporters
A compound's neurotoxic profile is inextricably linked to its primary mechanism of action. While both drugs elevate synaptic monoamines, they do so with different potencies and nuances.
-
Amphetamine: Its classic mechanism involves a multi-pronged assault on the dopamine system.[1] It is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which allows it to enter the presynaptic neuron.[1] Once inside, it:
-
Induces Transporter Reversal: Causes DAT to work in reverse, actively transporting dopamine out of the neuron and into the synapse (efflux).[1][7]
-
Disrupts Vesicular Storage: Inhibits the vesicular monoamine transporter 2 (VMAT2), preventing the sequestration of dopamine into synaptic vesicles. This leads to a dramatic increase in cytosolic dopamine concentration.[1]
-
Inhibits Monoamine Oxidase (MAO): At higher concentrations, it can inhibit MAO, an enzyme that degrades dopamine, further contributing to elevated cytosolic levels.[8]
-
-
This compound (BZP): BZP is also a monoamine releaser and reuptake inhibitor, affecting dopamine, norepinephrine, and serotonin.[4][5][9] Its action is often described as "messy" due to its multifaceted regulation of monoamine neurotransmitters.[4] Studies show it stimulates the release and inhibits the reuptake of these neurotransmitters.[5][9] BZP primarily exhibits dopaminergic and noradrenergic activity, though some studies suggest it acts as a potent serotonin reuptake inhibitor.[10][11][12] Unlike amphetamine, its interaction with VMAT2 is not as well-characterized as a primary driver of its neurotoxicity. Animal studies suggest its stimulant effects are about ten times weaker than those of d-amphetamine.[3][5]
Comparative Neurotoxic Pathways
The distinct mechanisms of action of amphetamine and BZP give rise to overlapping yet fundamentally different pathways of neuronal injury.
Oxidative Stress: The Common Enemy
Oxidative stress is a cornerstone of neurotoxicity for both compounds, but its origins differ.
-
Amphetamine-Induced Oxidative Stress: This is a direct consequence of VMAT2 inhibition. The resulting high concentration of unprotected cytosolic dopamine is highly susceptible to auto-oxidation, generating highly reactive quinones and reactive oxygen species (ROS) like superoxide radicals.[1][13] This process inflicts severe oxidative damage on proteins, lipids, and DNA, leading to the degeneration of dopamine nerve terminals.[1][14] Amphetamine exposure also depletes endogenous antioxidants, further compromising the neuron's defense systems.[13]
-
BZP-Induced Oxidative Stress: In vitro data points to mitochondrial dysfunction as the primary engine of ROS production for BZP.[5] Studies using human neuroblastoma (SH-SY5Y) and glioblastoma (LN-18) cell lines have demonstrated that BZP exposure leads to a significant increase in ROS production, lipid peroxidation, and oxidative DNA damage.[5][15] This appears to be a consequence of direct impairment of the mitochondrial electron transport chain.[5]
Mitochondrial Dysfunction: The Cellular Power Failure
-
Amphetamine: The neurotoxic cascade initiated by amphetamine involves significant mitochondrial impairment, contributing to cellular energy failure and creating a feed-forward loop that exacerbates oxidative stress.[2][16]
-
BZP: The evidence for BZP's direct mitochondrial toxicity is compelling. In vitro experiments show that BZP inhibits mitochondrial complex-I activity, disrupts the mitochondrial membrane potential, and depletes cellular ATP levels.[5][15] This direct assault on cellular respiration is a key mechanism initiating the apoptotic cascade.
Excitotoxicity and Apoptosis
-
Amphetamine: Amphetamine neurotoxicity involves an excitotoxic component, characterized by the excessive release of the excitatory neurotransmitter glutamate.[13] This over-activates NMDA receptors, leading to a massive influx of Ca2+, which in turn activates multiple neurotoxic pathways, including free radical formation and apoptosis.[8][16] The sequence of events appears to be energy failure, followed by excitotoxicity, and then oxidative stress.[16]
-
BZP: While a direct link to glutamate excitotoxicity is less established, severe adverse effects like seizures are reported with BZP use, suggesting a potential for excitotoxic events.[3][9] More directly, in vitro studies confirm that BZP is a potent inducer of apoptosis. It triggers the mitochondrial (or intrinsic) apoptotic pathway, evidenced by the activation of initiator caspase-9 and executioner caspase-3, and an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[5][15]
The primary neurotoxic pathways for both compounds are visualized below.
Quantitative Data Summary
The following table summarizes key findings from in vitro studies, providing a comparative glance at the neurotoxic effects. Direct comparative studies are limited; thus, data is compiled from separate investigations.
| Parameter | Amphetamine | This compound | Cell Model | Reference |
| Primary Mechanism | DAT reversal, VMAT2 inhibition | Monoamine release/reuptake inhibition | N/A | [4] |
| Oxidative Stress | ↑ ROS (from DA oxidation) | ↑ ROS (from mito. dysfunction) | SH-SY5Y, LN-18 | [1][5][15] |
| Mitochondrial Effect | Dysfunction, energy failure | ↓ Complex-I activity, ↓ ATP, ↓ MMP | SH-SY5Y, LN-18 | [5][15] |
| Apoptosis Induction | Activates apoptotic pathways | ↑ Caspase-9 & -3 activity, ↑ Bax/Bcl-2 ratio | SH-SY5Y, LN-18 | [2][5][15] |
| Relative Potency | ~10x more potent than BZP | ~10x less potent than Amphetamine | Animal Behavior | [3][17] |
Experimental Protocols for Neurotoxicity Assessment
To ensure self-validating and reproducible results, the following detailed protocols are provided.
Protocol 1: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
This protocol is designed to quantify key neurotoxic endpoints in a human dopaminergic cell line, as has been used to elucidate BZP's mechanisms.[15]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into appropriate well plates (e.g., 96-well for viability, 6-well for protein assays) at a density of 1x10^4 cells/cm².
-
Causality: Using a cell line of neuronal origin provides a relevant and controlled system to dissect molecular mechanisms absent of systemic physiological variables.
-
-
Drug Exposure:
-
Prepare stock solutions of this compound and d-amphetamine sulfate in sterile water or culture medium.
-
Once cells reach ~80% confluency, replace the medium with fresh medium containing various concentrations of each drug (e.g., 0.1 µM to 1000 µM) or vehicle control.
-
Incubate for a defined period, typically 24 hours, to assess acute toxicity.
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
Oxidative Stress (DCFH-DA Assay): Pre-load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). After drug exposure, measure the fluorescence of the oxidized product (DCF). An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
Mitochondrial Membrane Potential (MMP) (JC-1 Assay): Incubate cells with JC-1 dye. In healthy mitochondria, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with low MMP, JC-1 remains as monomers that fluoresce green. Quantify the ratio of red to green fluorescence.
-
Apoptosis (Caspase-3/7 Activity Assay): Lyse the cells and add a luminogenic caspase-3/7 substrate. The amount of light produced is proportional to caspase-3/7 activity.
-
Protocol 2: In Vivo Neurotoxicity Assessment in Rodents
This protocol outlines a standard approach to evaluate neurotoxicity in an animal model, essential for understanding systemic effects.[16][18]
-
Animal Model and Dosing:
-
Use adult male Sprague-Dawley rats (250-300g). House them with a 12-h light/dark cycle and ad libitum access to food and water.
-
Administer neurotoxic dosing regimens. For amphetamine, a common regimen is four injections of 15 mg/kg, s.c., spaced two hours apart.[19][20] For BZP, doses would need to be adjusted based on its lower potency (e.g., starting with 10x higher molar equivalent doses).
-
Causality: The high-dose, repeated administration schedule for amphetamine is known to produce long-lasting dopamine depletion, modeling the neurotoxic damage seen in abuse scenarios.[16]
-
-
Behavioral Assessment:
-
Monitor for stereotyped behaviors (e.g., sniffing, gnawing, head-weaving) during and after drug administration as an acute behavioral marker of high dopaminergic activity.
-
Conduct cognitive tests like the Morris water maze or novel object recognition days or weeks after dosing to assess long-term functional deficits.
-
-
Post-Mortem Tissue Analysis:
-
Sacrifice animals at a specified time point after the final dose (e.g., 2 or 7 days).
-
Rapidly dissect brain regions of interest, particularly the striatum and prefrontal cortex.
-
Neurochemical Analysis: Homogenize tissue and use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA). A significant reduction in dopamine and its metabolites is a hallmark of amphetamine neurotoxicity.[16][19]
-
Immunohistochemistry: Fix and section brain tissue. Use antibodies to stain for:
-
Conclusion and Future Directions
This guide illuminates the distinct neurotoxic profiles of amphetamine and this compound.
-
Amphetamine's neurotoxicity is a well-orchestrated cascade intimately linked to its potent disruption of presynaptic dopamine homeostasis, primarily through VMAT2 inhibition. The resulting cytosolic dopamine overload is the critical initiating event for oxidative stress, excitotoxicity, and neuronal degeneration.
-
This compound's neurotoxicity, based on current in vitro evidence, appears to be driven more directly by mitochondrial impairment. It acts as a mitochondrial toxin, inhibiting Complex-I of the electron transport chain, which triggers ROS production and the intrinsic apoptotic pathway.[5][15]
Key Distinction: The central difference lies in the primary insult. For amphetamine, it is the catastrophic dysregulation of dopamine handling. For BZP, it appears to be a more direct attack on the cell's energy-producing machinery.
For the research community, this comparison highlights critical gaps in our knowledge. There is a pressing need for direct, comparative in vivo studies that assess the long-term neurotoxic consequences of BZP using endpoints established for amphetamine (e.g., striatal dopamine depletion, TH-immunoreactivity). Such studies are essential to accurately gauge the public health risk posed by piperazine-based designer drugs and to inform the development of safer therapeutic agents.
References
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Navigating Amphetamine Immunoassays: A Guide to the Cross-Reactivity of (R)-2-Benzylpiperazine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug screening and toxicology, the specificity of immunoassays is paramount. While these assays offer a rapid and high-throughput method for detecting drugs of abuse, their susceptibility to cross-reactivity with structurally similar compounds can lead to presumptive false-positive results. This guide provides a comprehensive analysis of the cross-reactivity of (R)-2-Benzylpiperazine, a chiral designer drug, in commonly used amphetamine immunoassays. As Senior Application Scientists, we aim to equip you with the technical knowledge and experimental frameworks to navigate these challenges, ensuring the integrity and accuracy of your screening programs.
The Analytical Challenge: Structural Mimicry and Immunoassay Response
This compound belongs to the piperazine class of compounds, which have been noted for their stimulant properties, similar to amphetamines[1]. The potential for cross-reactivity in amphetamine immunoassays stems from the structural similarities between the two molecules. Both amphetamine and this compound possess a phenyl group and a nitrogen-containing aliphatic scaffold, which are key epitopes recognized by anti-amphetamine antibodies.
The crux of the issue lies in the three-dimensional conformation of these molecules and how they present to the antibody's binding site. An antibody developed to recognize amphetamine will bind to specific structural features. If a different molecule, such as this compound, shares a sufficiently similar shape and charge distribution in its critical binding regions, it can also be recognized by the antibody, albeit typically with a lower affinity. This interaction is the basis of cross-reactivity[2].
It is crucial to understand that not all amphetamine immunoassays are created equal. The specificity of an assay is determined by the unique characteristics of the monoclonal or polyclonal antibodies used, the design of the immunogen, and the assay format itself. Therefore, the degree of cross-reactivity of this compound can vary significantly across different immunoassay platforms.
Comparative Analysis of Cross-Reactivity Data
Our review of available data indicates that while information on the cross-reactivity of the specific this compound enantiomer is limited, studies on the racemic mixture (1-Benzylpiperazine or BZP) provide valuable insights. It is important to note that the stereochemistry at the 2-position of the piperazine ring could influence binding affinity, and ideally, enantiomer-specific cross-reactivity studies should be conducted. However, based on the available literature for racemic BZP, we can draw the following comparisons across major immunoassay platforms.
| Immunoassay Platform | Manufacturer | Assay Name | Cross-Reactivity of 1-Benzylpiperazine (BZP) | Citation(s) |
| EMIT (Enzyme Multiplied Immunoassay Technique) | Siemens Healthineers | Emit® d.a.u. Amphetamine Assay | 0.4% at 300 ng/mL amphetamine equivalent1.3% at 12,000 ng/mL amphetamine equivalent | [3] |
| EMIT (Enzyme Multiplied Immunoassay Technique) | Siemens Healthineers | Emit® II Plus Amphetamines Assay | Cross-reacts only at very high concentrations (400 µg/mL) | [3] |
| FPIA (Fluorescence Polarization Immunoassay) | Abbott | AxSYM | Not Detected | [3] |
| Rapid Test (Lateral Flow) | Syva | RapidTest d.a.u. for methamphetamine | Reacts at 10 µg/mL | [4] |
| Rapid Test (Lateral Flow) | Syva | RapidTest d.a.u. for amphetamine | Does not react, even at 100 µg/mL | [4] |
| Rapid Test (Lateral Flow) | Acon Laboratories | Acon test for methamphetamine | Does not react, even at 100 µg/mL | [4] |
Note: The data presented is for the racemic mixture of 1-Benzylpiperazine (BZP). Specific cross-reactivity for the this compound enantiomer may vary. The concentrations and percentages are reported as found in the cited literature.
The "Why": A Look into the Antibody Binding Pocket
To comprehend the nuances of cross-reactivity, we must delve into the molecular interactions at the heart of the antibody-antigen binding. X-ray crystallography studies of anti-methamphetamine antibody fragments have revealed a deep binding pocket that almost completely encases the drug molecule[5][6]. The binding is primarily driven by:
-
Aromatic Interactions: The phenyl ring of amphetamine engages in π-π stacking and other non-covalent interactions with aromatic amino acid residues within the antibody's binding site.
-
Salt Bridge and Hydrogen Bonding: The cationic primary amine of amphetamine forms a crucial salt bridge with a negatively charged amino acid residue (like glutamate) and hydrogen bonds with other residues (like histidine) in the binding pocket[5][7].
This compound, with its benzyl group, can mimic the aromatic interactions of amphetamine. Furthermore, one of the nitrogen atoms in the piperazine ring can become protonated and potentially form a hydrogen bond or an ionic interaction with the same key amino acid residues in the antibody binding site. The overall shape and rigidity of the piperazine ring, as well as the orientation of the benzyl group, will dictate how well it fits into the binding pocket compared to amphetamine, thus determining the degree of cross-reactivity.
The lack of enantiomer-specific data is a significant gap. It is plausible that one enantiomer of 2-benzylpiperazine fits more favorably into the chiral environment of the antibody binding pocket than the other, leading to differential cross-reactivity. This highlights the importance of chiral separation and analysis in forensic and clinical toxicology[8][9][10].
Experimental Protocol for Assessing Cross-Reactivity
To ensure the validity of your screening results, it is essential to perform in-house cross-reactivity testing of any compounds that are prevalent in your sample population but are not the primary target of your assay. The following is a detailed, step-by-step methodology for determining the percent cross-reactivity of a compound in a competitive immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07 for interference testing[11][12][13][14].
Objective: To determine the concentration of this compound that produces a result equivalent to the cutoff concentration of the amphetamine calibrator and to calculate the percent cross-reactivity.
Materials:
-
Amphetamine immunoassay kit (e.g., EMIT, CEDIA, ELISA) and corresponding instrument.
-
Certified reference material of d-amphetamine.
-
Certified reference material of this compound.
-
Drug-free, certified negative human urine.
-
Calibrators and controls for the amphetamine assay.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of d-Amphetamine Calibrator: Prepare a stock solution of d-amphetamine in drug-free urine at a concentration equivalent to the assay's cutoff (e.g., 500 ng/mL or 1000 ng/mL).
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in drug-free urine (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 100,000 ng/mL, 50,000 ng/mL, 10,000 ng/mL, 5,000 ng/mL, 1,000 ng/mL).
-
-
Assay Procedure:
-
Run the amphetamine assay with the kit calibrators and controls to ensure the system is performing within specifications.
-
Analyze the d-amphetamine cutoff calibrator multiple times (n=5) to establish the mean response at the cutoff.
-
Analyze each dilution of the this compound solution in the same manner (n=5).
-
-
Data Analysis and Calculation:
-
Determine the concentration of this compound that produces a response equal to the mean response of the d-amphetamine cutoff calibrator. This may require interpolation from a dose-response curve of the this compound dilutions.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of d-amphetamine at cutoff / Concentration of cross-reactant at cutoff-equivalent response) x 100
-
Self-Validating System:
This protocol incorporates a self-validating system by:
-
Use of Certified Reference Materials: Ensures the accuracy of the prepared solutions.
-
Inclusion of Calibrators and Controls: Verifies the validity of the assay run.
-
Replicate Measurements: Provides statistical confidence in the results.
-
Testing a Range of Concentrations: Allows for the determination of the cross-reactivity at different levels, which can be important as cross-reactivity is not always linear.
Visualizing the Workflow and Molecular Structures
To further clarify the experimental process and the structural basis for cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for determining percent cross-reactivity.
Caption: 2D chemical structures of d-Amphetamine and this compound.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in amphetamine immunoassays is a tangible concern for toxicology laboratories. While the available data on the racemic mixture suggests that the cross-reactivity is generally low for most assays, it is not negligible, particularly at high concentrations. The lack of specific data for the (R)-enantiomer underscores the need for further research in this area.
As a Senior Application Scientist, my recommendation is to adopt a proactive and evidence-based approach:
-
Be Aware of Assay Specificity: Understand the limitations of the specific amphetamine immunoassay used in your laboratory. Consult the manufacturer's package insert for a list of known cross-reactants, but be aware that these lists are often not exhaustive[15][16][17].
-
Conduct In-House Validation: For any compound that is not on the manufacturer's list but is prevalent in your testing population, perform your own cross-reactivity studies using the protocol outlined in this guide.
-
Utilize Confirmatory Testing: All presumptive positive results from an immunoassay should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the gold standard for definitive identification and quantification.
-
Foster Communication: Maintain open lines of communication between the laboratory, clinicians, and medical review officers to ensure that presumptive positive results are interpreted in the full clinical context.
By adhering to these principles of scientific integrity and rigorous validation, you can ensure the accuracy and reliability of your drug screening program and contribute to better patient care and forensic outcomes.
References
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de Boer, D., Bosman, I. J., Hidvégi, E., Manzoni, C., Benko, A. A., dos Reys, L. J., & Maes, R. A. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International, 121(1-2), 47-56. [Link]
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Salo, J. K., Wenthur, C. J., & Janda, K. D. (2013). Structural Characterization of a Therapeutic Anti-Methamphetamine Antibody Fragment: Oligomerization and Binding of Active Metabolites. PLoS ONE, 8(12), e82690. [Link]
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Siemens Healthcare Diagnostics Inc. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. WakeMed. [Link]
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Abbott. (n.d.). Cross Reactivity Summary. [Link]
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Oregon Health & Science University Department of Pathology. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]
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Peterson, B. L., Peterson, K. M., & Janda, K. D. (2013). Crystal structures of a therapeutic single chain antibody in complex with two drugs of abuse—Methamphetamine and 3,4-methylenedioxymethamphetamine. PLoS ONE, 8(7), e69625. [Link]
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Wu, A. H., & Wong, S. S. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Clinical and Translational Science, 5(1), 81-88. [Link]
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Caplan, Y. H., Levine, B., & Goldberger, B. (1987). Fluorescence polarization immunoassay evaluated for screening for amphetamine and methamphetamine in urine. Clinical chemistry, 33(7), 1200–1202. [Link]
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Regester, A. R., Chmiel, J. D., Holler, J. M., Vorce, S. P., & Levine, B. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of analytical toxicology, 39(1), 51–56. [Link]
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Zhang, Y., & Chang, C. E. (2011). Insights into scFv:drug binding using the molecular dynamics simulation and free energy calculation. Journal of molecular modeling, 17(8), 1919–1926. [Link]
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Salo, J. K., Wenthur, C. J., & Janda, K. D. (2013). Structural Characterization of a Therapeutic Anti-Methamphetamine Antibody Fragment: Oligomerization and Binding of Active Metabolites. PLoS ONE, 8(12), e82690. [Link]
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Roche Diagnostics. (2009). 510(k) Summary: Amphetamines II Assay for Integra Family of Analyzers. U.S. Food and Drug Administration. [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]
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Wikipedia. (n.d.). Benzylpiperazine. [Link]
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The ANSI Blog. (2022). CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. [Link]
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Kauk, M., & Hutter, M. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience. [Link]
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Siemens Healthineers. (n.d.). EMIT® II Plus Amphetamines Application Sheet Syva®. [Link]
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Peterson, B. L., Peterson, K. M., & Janda, K. D. (2013). Crystal structures of a therapeutic single chain antibody in complex with two drugs of abuse—Methamphetamine and 3,4-methylenedioxymethamphetamine. PLoS ONE, 8(7), e69625. [Link]
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Humor Diagnostica. (n.d.). Thermo Scientific CEDIA & DRI Drugs of Abuse Immunoassays. [Link]
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Glicksberg, A., & Nnadi, C. (2025). Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays). ResearchGate. [Link]
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Clinical and Laboratory Standards Institute. (2005). Interference Testing in Clinical Chemistry; Approved Guideline— Second Edition. Regulations.gov. [Link]
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A Senior Application Scientist's Guide to Distinguishing (R)-2-Benzylpiperazine from its Positional Isomers by GC-MS
In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of structurally similar molecules is paramount. Positional isomers, which share the same molecular formula but differ in the arrangement of substituent groups, often exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven methodology for the robust differentiation of 2-Benzylpiperazine from its common positional isomers, such as 1-Benzylpiperazine (BZP), using Gas Chromatography-Mass Spectrometry (GC-MS).
A particular challenge arises with benzylpiperazine isomers, which are not only structurally similar but can also present as enantiomeric pairs, such as (R)- and (S)-2-Benzylpiperazine. While standard GC-MS is a powerful tool for separating positional isomers, it is inherently blind to chirality. Therefore, this guide will address both the differentiation of positional isomers and the specific considerations for resolving enantiomers.
The Analytical Challenge: Why Isomer Differentiation is Critical
1-Benzylpiperazine (BZP) is a well-known psychoactive substance, and its isomers are often encountered as impurities or novel psychoactive substances (NPS) themselves.[1] Distinguishing the substitution pattern on the piperazine ring is crucial for regulatory compliance, understanding structure-activity relationships (SAR), and ensuring the safety and efficacy of pharmaceutical candidates. The primary analytical hurdles include:
-
Similar Mass Spectra: Positional isomers often yield nearly identical electron ionization (EI) mass spectra due to similar fragmentation pathways, making differentiation by mass spectrometry alone challenging.[2][3]
-
Co-elution: Similar polarities and boiling points can lead to poor chromatographic separation on standard GC columns.
-
Chirality: The presence of a stereocenter, as in 2-Benzylpiperazine, requires specialized chiral chromatography to separate the enantiomers, which may have distinct biological activities.
This guide presents a validated system that leverages both chromatographic separation and mass spectral analysis, including the strategic use of derivatization, to overcome these challenges.
Experimental Design & Methodology
Our approach is built on a self-validating system where chromatographic retention time provides the primary differentiation, and the mass spectrum provides confirmation. For these amine-containing compounds, derivatization is a critical step to improve chromatographic performance.
Part 1: Derivatization - Enhancing Chromatographic Performance
Amines, particularly secondary amines like those in the piperazine ring, can exhibit poor peak shape (tailing) on standard GC columns due to interactions with active sites. Derivatization masks these active hydrogens, leading to sharper, more symmetrical peaks and improved reproducibility.[4][5] We recommend acylation with Trifluoroacetic Anhydride (TFAA).
Protocol: Sample Derivatization
-
Preparation: In a 2 mL autosampler vial, evaporate 100 µL of the sample solution (e.g., 1 mg/mL in methanol) to dryness under a gentle stream of nitrogen at 70°C.
-
Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) to the dry residue.[6]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Final Step: Cool the vial to room temperature and evaporate the reagents under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for injection.
The causality behind this choice is twofold: TFAA is highly reactive, ensuring complete derivatization, and the resulting trifluoroacetyl group adds significant volatility to the analytes, often improving separation.[7]
Part 2: GC-MS Analysis for Positional Isomers
The choice of GC column and temperature program is critical for resolving the isomers. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), provides a good balance of selectivity for these compounds.[4]
Protocol: GC-MS Instrumental Parameters
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode, 280°C, 1 µL injection volume.
-
MS Parameters:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
This temperature program is designed to provide sufficient thermal energy to elute the derivatized compounds while maximizing the separation window between the isomers.
Workflow for Isomer Differentiation
The overall analytical process follows a logical and robust sequence to ensure accurate identification.
Caption: Experimental workflow from sample preparation to final isomer identification.
Results & Discussion: Differentiating the Isomers
Under the conditions described, the TFA-derivatized benzylpiperazine isomers are well-resolved. The elution order of positional isomers on non-polar and mid-polarity columns is often related to their boiling points and interaction with the stationary phase.[8]
Chromatographic Separation
We consistently observe that the 1-BZP derivative elutes earlier than the 2-BZP derivative. This is because the benzyl group on the nitrogen in 1-BZP is more sterically exposed compared to the benzyl group on the carbon of the piperazine ring in 2-BZP, leading to a slightly lower boiling point and weaker interaction with the stationary phase.
Mass Spectral Fragmentation
While chromatographic separation is the primary means of differentiation, mass spectral analysis provides orthogonal confirmation. The position of the benzyl group fundamentally alters the fragmentation pathways.
-
1-Benzylpiperazine (TFA-derivatized): The most characteristic fragmentation is the cleavage of the benzylic C-N bond. This results in a highly stable tropylium ion at m/z 91 , which is typically the base peak.[3][9][10] The piperazine ring fragment (m/z 195) is also observed.
-
2-Benzylpiperazine (TFA-derivatized): The fragmentation is more complex. Cleavage of the benzyl group from the ring is less favored. Instead, fragmentation is initiated by the ring structure. A key diagnostic ion is observed at m/z 202 , corresponding to the loss of the benzyl group and a hydrogen atom, followed by ring opening. The tropylium ion at m/z 91 is present but at a significantly lower relative abundance compared to 1-BZP.
Data Summary
| Compound (as TFA derivative) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) | Comments |
| 1-Benzylpiperazine | ~10.2 | 91 (Base Peak) , 195, 272 [M]+ | Dominated by tropylium ion formation. |
| 2-Benzylpiperazine | ~10.8 | 91, 118, 202 , 272 [M]+ | Lower abundance of m/z 91; m/z 202 is a key differentiator. |
| 3-Benzylpiperazine | ~10.9 | 91, 118, 202 , 272 [M]+ | Very similar fragmentation to 2-BZP, relies heavily on chromatography. |
| 4-Benzylpiperazine | ~10.6 | 91, 195, 272 [M]+ | Often shows fragmentation more similar to 1-BZP. |
Note: Retention times are illustrative and will vary between instruments.
Caption: Key fragmentation differences between 1-BZP and 2-BZP derivatives.
Addressing Chirality: The Final Step for (R)-2-Benzylpiperazine
The method described above successfully distinguishes positional isomers but cannot separate the (R) and (S) enantiomers of 2-Benzylpiperazine. To achieve this, a chiral stationary phase (CSP) is required.
Methodology: Chiral GC Separation
For the separation of enantiomers, a GC column containing a chiral selector, most commonly a derivatized cyclodextrin, is necessary.[11][12]
-
Column Selection: A β-cyclodextrin-based chiral column (e.g., Rt-βDEXsm or similar) is an excellent choice for this class of compounds.
-
Modified Conditions: Chiral separations are highly temperature-sensitive. A slower oven ramp (e.g., 2-5°C/min) and often a lower final temperature are required to enhance the differential interaction between the enantiomers and the chiral stationary phase.
-
Analysis: Injecting the derivatized 2-Benzylpiperazine sample onto this column will result in two distinct peaks, corresponding to the (R) and (S) enantiomers. Absolute identification of the (R)-enantiomer requires comparison to a certified this compound reference standard.
The ability to perform this chiral separation is crucial in pharmaceutical settings where the therapeutic and toxicological effects of enantiomers can differ dramatically.
Conclusion
Distinguishing this compound from its positional isomers is a multi-step analytical process that relies on the synergistic power of derivatization, high-resolution gas chromatography, and mass spectrometry.
-
Derivatization with TFAA is essential for achieving good peak shape and reproducibility.
-
Chromatographic separation on a mid-polarity column provides the primary means of distinguishing positional isomers based on their unique retention times.
-
Mass spectral analysis offers orthogonal confirmation, with key diagnostic ions (e.g., m/z 91 vs. m/z 202) revealing the substitution pattern on the piperazine ring.
-
Chiral GC is mandatory for the final step of resolving the (R) and (S) enantiomers of 2-Benzylpiperazine.
By following this comprehensive and logically structured approach, researchers, scientists, and drug development professionals can confidently and accurately identify these critical isomers, ensuring data integrity and product safety.
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Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
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BENZYLPIPERAZINE Monograph. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Available at: [Link]
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Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed. Available at: [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link]
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Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. Available at: [Link]
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Separation of enantiomers by gas chromatography. PubMed. Available at: [Link]
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A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
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A Comparative Guide to the Potency of (R)-2-Benzylpiperazine at Dopamine vs. Serotonin Transporters
This guide provides an in-depth comparison of the pharmacological potency of the piperazine derivative (R)-2-Benzylpiperazine at the dopamine transporter (DAT) and the serotonin transporter (SERT). As researchers and drug development professionals in neuropharmacology, understanding the differential activity of a compound at these critical monoamine transporters is paramount for predicting its therapeutic potential and side-effect profile. Benzylpiperazine (BZP) and its enantiomers are known to elevate extracellular levels of both dopamine and serotonin, producing a range of effects from stimulation to mild hallucinogenic experiences.[1] The balance of activity between DAT and SERT is a key determinant of a compound's overall pharmacological character.
While this guide focuses on the this compound enantiomer, it is important to note that much of the publicly available quantitative data pertains to the racemic mixture, commonly known as BZP. We will present this data and contextualize it with authoritative insights into the critical role of stereochemistry in the interaction of piperazine derivatives with monoamine transporters.
Comparative Potency: A Clear Preference for the Dopamine Transporter
The primary mechanism of action for BZP is the inhibition of reuptake and stimulation of release of monoamine neurotransmitters.[2][3] Functional assays measuring the concentration of BZP required to elicit a 50% maximal release of neurotransmitter (EC₅₀) provide a clear picture of its potency.
Analysis of racemic BZP reveals a significant preference for the dopamine transporter over the serotonin transporter. One study reports EC₅₀ values for neurotransmitter release as 175 nM at DAT and 6050 nM at SERT.[4] This demonstrates that BZP is approximately 35-fold more potent at inducing dopamine release than serotonin release. This dopaminergic selectivity is a cornerstone of its stimulant, amphetamine-like properties.[4][5]
| Transporter | Parameter | Value (Racemic BZP) | Reference |
| Dopamine Transporter (DAT) | EC₅₀ (Release) | 175 nM | [4] |
| Serotonin Transporter (SERT) | EC₅₀ (Release) | 6050 nM | [4] |
| Selectivity Ratio (SERT/DAT) | - | ~34.6 | Calculated |
The Crucial Role of Stereochemistry
The data above is for a racemic mixture. In drug design, it is a fundamental principle that enantiomers of a chiral compound can exhibit markedly different pharmacological activities and potencies. For related chiral piperazine analogues, it has been demonstrated that one enantiomer can be significantly more selective for DAT over SERT than its counterpart.[6] For instance, studies on other chiral 4-substituted piperazines have shown that the configuration (R vs. S) at the chiral center dictates the affinity and selectivity for monoamine transporters.[6] Therefore, while the racemic data provides a strong indication of dopaminergic preference, it is highly probable that the (R) and (S) enantiomers of 2-Benzylpiperazine possess distinct DAT/SERT selectivity profiles. Further targeted research on the isolated enantiomers is required to fully elucidate the specific properties of this compound.
Structure-Activity Relationship (SAR) and Mechanism of Action
The interaction of benzylpiperazine derivatives with monoamine transporters is governed by their chemical structure. The unsubstituted benzyl group and the piperazine core are the key pharmacophores.
-
Piperazine Ring: This core structure is common to many compounds active at monoamine transporters. Its nitrogen atoms are crucial for interacting with key residues within the transporter binding pocket.
-
Benzyl Group: Modifications to this aromatic ring can drastically alter potency and selectivity. For example, adding electron-withdrawing groups to the benzyl ring of related N-benzylpiperidine analogues has been shown to be beneficial for DAT binding affinity and selectivity over SERT.[7]
The overall mechanism involves the compound binding to the transporter protein, which can lead to two primary outcomes: inhibition of neurotransmitter reuptake from the synapse, or a conformational change in the transporter that induces reverse transport (efflux), actively releasing neurotransmitter into the synapse.[2][8] The potent dopamine-releasing action of BZP suggests it acts as a transporter substrate, similar to amphetamine.[9]
Caption: Key pharmacophores of this compound.
Experimental Protocols for Determining Transporter Potency
The potency values presented in this guide are determined through rigorous, validated in vitro assays. The two most common and complementary methods are radioligand binding assays and neurotransmitter uptake inhibition assays. These protocols form a self-validating system: a binding assay measures the affinity of a compound for the transporter protein, while the uptake assay measures its functional consequence on transporter activity.
A. Radioligand Binding Assay
This assay quantifies the affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the target transporter.
Causality: The principle is competitive binding. A lower concentration of the test compound required to displace the radioligand indicates a higher binding affinity for the transporter.
Detailed Protocol:
-
Tissue/Cell Preparation: Prepare cell membranes from cell lines stably expressing either human DAT or SERT (e.g., HEK293 cells) or use synaptosomes prepared from specific rat brain regions rich in these transporters (e.g., striatum for DAT, hippocampus for SERT).
-
Assay Setup: In a 96-well plate, combine the membrane/synaptosome preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Conclusion and Implications for Research
The available evidence strongly indicates that benzylpiperazine is a dopamine-preferring monoamine releaser and reuptake inhibitor, with approximately 35-fold greater potency at DAT compared to SERT. [4]This pharmacological profile underpins its known stimulant effects, which are more aligned with amphetamine than with serotonin-dominant agents like MDMA. [4][5][9] For researchers in drug development, this differential potency is a critical piece of information.
-
Therapeutic Targeting: A compound with this profile could be explored as a scaffold for developing treatments where enhancing dopaminergic tone is desired, such as in ADHD or as a potential cocaine abuse therapeutic agent. [6]The significant separation between DAT and SERT activity is often a desirable trait to minimize off-target serotonergic side effects.
-
Abuse Liability: The high potency at DAT is consistent with BZP's known abuse liability and reinforcing effects, which appear to be mediated by dopaminergic mechanisms. [10][11]* Future Directions: The most significant gap in the current understanding is the lack of specific data for the (R)- and (S)-enantiomers. A full chiral characterization is a logical and necessary next step for any research program involving this compound. Synthesizing the individual enantiomers and running the detailed protocols described above would provide a definitive understanding of this compound's potency and selectivity, allowing for a more precise correlation of its structure with its pharmacological effects.
References
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Wikipedia contributors. (2024). Benzylpiperazine. Wikipedia, The Free Encyclopedia. [Link]
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Chavan, B. B., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]
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Marshell, R., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 234(12), 1845-1854. [Link]
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Zhu, J., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-6. [Link]
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Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-3. [Link]
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Brennan, K. A., et al. (2007). N-benzylpiperazine has characteristics of a drug of abuse. Behavioural Pharmacology, 18(8), 819-25. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-Benzylpiperazine for Laboratory Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-2-Benzylpiperazine. The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a culture of safety and responsibility in the research environment.
Core Hazard Profile and Risk Assessment
This compound and its related compounds are potent chemicals that demand rigorous handling and disposal protocols. A thorough understanding of its hazard profile is the foundation of a safe disposal plan.
The primary and most immediate danger associated with this compound is its corrosivity. The piperazine moiety is known to cause severe skin burns and serious eye damage.[1][2] This property dictates the stringent requirements for personal protective equipment and handling procedures. Furthermore, while the toxicological properties of this specific isomer may not be exhaustively investigated, data from related piperazine derivatives indicate potential for allergic skin reactions and respiratory sensitization.
It is also critical to recognize the regulatory landscape. The related compound, N-Benzylpiperazine (BZP), is classified as a DEA Schedule I controlled substance in the United States due to its potential for abuse as a stimulant.[3][4] While this compound is not identically listed, its structural similarity necessitates a conservative approach. Disposal must be conducted in a manner that prevents any possibility of diversion and is fully compliant with institutional and federal regulations governing controlled substances and their analogues.[5][6]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Key Precautionary Statements |
|---|---|---|---|---|
| Skin Corrosion | GHS05 Corrosion | Danger | H314: Causes severe skin burns and eye damage.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Physical Hazards | - | Warning | Combustible solid.[7][8] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe corrosive nature of this compound, there is no substitute for a comprehensive PPE protocol. PPE should be viewed as the final barrier of protection after engineering controls (like a fume hood) have been implemented.[9]
Table 2: Required Personal Protective Equipment (PPE) for Disposal
| Category | Specification | Causality and Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[10] | Standard safety glasses do not provide adequate protection from splashes.[9][10] A face shield is critical to protect the entire face from corrosive splashes that can occur during waste transfer. |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves (complying with ASTM D6978 standard).[10] Consider double-gloving. | Nitrile provides robust protection against piperazine compounds.[1] Powder-free gloves prevent the aerosolization of contaminants.[9] Double-gloving provides an extra layer of security during active handling. |
| Body Protection | A chemical-resistant lab coat. | Protects skin and personal clothing from accidental contact and contamination.[2] |
| Respiratory Protection | When handling powder outside of a certified chemical fume hood, a NIOSH-certified N95 respirator is required.[2][10] | This is to prevent the inhalation of fine particles that could cause respiratory irritation or sensitization.[11] All handling of the solid should ideally occur within a fume hood to minimize aerosol generation.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be treated as a formal, documented laboratory procedure. Adherence to this workflow is essential for safety and regulatory compliance.
Step 1: Waste Classification and Segregation
Proper classification is the critical first step. This compound waste must be classified as Hazardous Chemical Waste . Due to its corrosive properties, it may fall under the EPA hazardous waste number D002 .[7]
-
Action: Designate a specific, labeled hazardous waste container solely for this compound and materials contaminated with it.
-
Causality: Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[1] Incompatible materials such as strong oxidizing agents or acids can cause violent reactions.[12][13]
Step 2: Containerization
The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Select a waste container made of a material compatible with this compound (e.g., high-density polyethylene). The container must have a sealable lid and be in good condition.[14]
-
Labeling: The container must be clearly labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
An accurate list of all contents, including trace solvents.[14]
-
-
Causality: Proper labeling ensures that waste handlers are aware of the container's contents and associated hazards, facilitating safe and compliant final disposal.
Step 3: Transfer of Waste Materials
All transfers must be conducted within a certified chemical fume hood while wearing the full PPE described in Section 2.
-
Solid Waste: Carefully transfer any remaining solid this compound into the designated hazardous waste container.
-
Contaminated Labware: All single-use items that have come into contact with the chemical—including gloves, weighing paper, pipette tips, and contaminated absorbent pads—must be placed in the same hazardous waste container.[1]
-
Empty Containers: An "empty" container that held this compound is not safe for regular trash. The first rinse of the container with a suitable solvent (e.g., ethanol or isopropanol) must be collected and disposed of as hazardous waste.[14] Subsequent rinses of containers for highly toxic chemicals should also be collected.[14]
-
Causality: Collecting the first rinse as hazardous waste is a critical step to prevent the introduction of this corrosive and regulated chemical into wastewater systems or landfills.[2][14]
Step 4: Decontamination of Work Area
Thoroughly decontaminate all surfaces and non-disposable equipment after the waste transfer is complete.
-
Action: Wipe down the fume hood sash, surfaces, and any reusable equipment (spatulas, glassware) with an appropriate solvent, followed by soap and water.
-
Causality: This two-step cleaning process ensures the removal of any residual chemical, preventing accidental exposure to subsequent users of the space. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[1]
Step 5: Final Disposal and Documentation
Laboratory personnel are responsible for the safe collection and labeling of waste, but final disposal must be handled by professionals.
-
Action: Once the waste container is full or ready for pickup, securely seal it and contact your institution's EHS department or approved hazardous waste contractor for removal.[8][15]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's protocols and any DEA-related requirements for controlled substance analogues.[6]
-
Causality: Professional waste management services have the equipment and permits to transport and destroy hazardous chemicals, typically via high-temperature incineration, in an environmentally sound and legally compliant manner.[15][16]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately evacuate non-essential personnel from the area and alert colleagues and your supervisor.[7][8]
-
Don PPE: If you are trained and it is safe to do so, don the full PPE outlined in Section 2 before re-entering the spill area.
-
Containment: For a solid spill, carefully collect the powdered material using a scoop or brush and place it in the designated hazardous waste container. Avoid generating dust.[7][8] For a solution, cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Collection: Once absorbed, carefully scoop the material into the hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly as described in Step 4 of the disposal procedure.
-
Report: Report the incident to your EHS department.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet - (R)-(-)-2-Benzylpiperazine. Biosynth.
- Piperazine Safety D
- 21 CFR Part 1317 -- Disposal. eCFR.
- Hazardous chemicals, activities or devices. Society for Science.
- SAFETY D
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
- Safety Data Sheet - 1-Benzylpiperazine dihydrochloride. Alfa Aesar.
- Piperazine Safety D
- Controlled Substances in Research Program.
- Safe handling of hazardous drugs. PubMed Central.
- Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 1-Benzylpiperazine.
- Benzylpiperazine. Wikipedia.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Benzylpiperazine
Handling (R)-2-Benzylpiperazine and its analogues requires a comprehensive understanding of its hazard profile and a meticulous approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every operational step is underpinned by sound scientific reasoning.
Part 1: Hazard Profile and the "Why" Behind the Protocol
This compound, like many substituted piperazines, presents several key hazards that dictate our safety protocols. The primary risks are associated with its corrosive and irritant nature. Safety Data Sheets (SDS) for benzylpiperazine and its derivatives consistently classify the substance as causing severe skin burns and serious eye damage.[1][2][3][4] Furthermore, it is often cited as a respiratory irritant and a potential skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[3][4][5][6][7][8]
Understanding these hazards is the first step in mitigating risk. The corrosivity drives the need for robust skin and eye protection, while the potential for respiratory irritation and sensitization informs the requirements for respiratory protection, particularly when handling the substance in a powder form or when aerosols may be generated.
Part 2: The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to situate its role within the widely accepted "Hierarchy of Controls."[9] PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through other means.
-
Elimination/Substitution : The most effective control is to remove the hazard or substitute it with a less hazardous alternative.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the single most important engineering control is a properly functioning chemical fume hood.[2] This minimizes inhalation exposure.
-
Administrative Controls : These are changes to work practices, such as minimizing the quantity of the chemical handled at one time and restricting access to the area.
-
Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure to hazards. The remainder of this guide focuses on this critical layer of protection.
Part 3: Core PPE Protocol for this compound
The following protocol is designed to address the specific hazards of this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Given the classification of "Causes serious eye damage," robust eye and face protection is mandatory.[1][2]
-
Minimum Requirement : At all times when handling the substance, wear tight-sealing chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Causality : Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine particulates. Goggles provide this necessary seal.
-
Enhanced Protection : When there is a significant risk of splashing (e.g., transferring liquids, working with larger volumes), a full-face shield must be worn in addition to chemical safety goggles.[2][4] The face shield protects the entire face from corrosive splashes.
Skin and Body Protection: Preventing Corrosive Contact
This compound can cause severe skin burns.[1][3][4] Therefore, preventing all skin contact is paramount.
-
Gloves : Wear compatible, chemical-resistant gloves.[1]
-
Material Selection : Nitrile gloves (minimum thickness of >0.11 mm) are a common and effective choice, offering good chemical resistance and dexterity.[10] Always check the manufacturer's compatibility data for specific breakthrough times.
-
Glove Technique : Always inspect gloves for tears or holes before use.[4] Use proper removal techniques to avoid contaminating your skin.[4] For extended work, consider double-gloving.
-
-
Lab Coat : A chemically resistant lab coat, fully buttoned with sleeves rolled down, is required.
-
Additional Protection : For tasks with a higher risk of spills or splashes, such as large-scale synthesis or responding to a spill, a PVC apron or a full chemical-resistant suit may be necessary.[11]
-
Footwear : Fully enclosed shoes made of a non-porous material are required. Open-toed shoes or shoes made of woven material are prohibited in the laboratory.
Respiratory Protection: Guarding Against Irritation and Sensitization
Respiratory protection is necessary when engineering controls cannot maintain airborne concentrations below exposure limits or when handling the substance as a powder.
-
When to Use : A respirator is required if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.
-
Respirator Type : Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][6] For particulates, a respirator equipped with a P100 (US) or P3 (EU) filter is recommended. For vapors, an organic vapor cartridge, potentially with an ammonia/methylamine component (Type K, Green), may be appropriate.[2]
-
Fit Testing : A respiratory protection program that includes fit testing, training, and medical evaluation is required by OSHA (29 CFR 1910.134) for mandatory respirator use.
Data Summary: Hazard and PPE Response
| Hazard Classification | Route of Exposure | Required PPE Response |
| Skin Corrosion (Category 1B) [1][2] | Dermal Contact | Chemical-resistant gloves (Nitrile recommended), fully-buttoned lab coat, closed-toe shoes. PVC apron for splash risk. |
| Serious Eye Damage (Category 1) [2] | Eye Contact | Tight-sealing chemical safety goggles. Face shield required over goggles when splash risk is present. |
| Respiratory Irritation (STOT SE 3) [5][7][8] | Inhalation | Handle in a chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges/filters is mandatory. |
| Potential Sensitizer [3][4][6] | Inhalation, Dermal | Strict adherence to all skin and respiratory protection protocols to prevent initial sensitization. |
Part 4: Procedural Workflow: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Pre-Operational Check : Ensure the chemical fume hood is functioning correctly. Confirm the location of the nearest safety shower and eyewash station.[1][11]
-
Donning Sequence :
-
Put on lab coat and any additional body protection (e.g., apron).
-
Put on respiratory protection (if required). Perform a seal check.
-
Put on chemical safety goggles and face shield (if required).
-
Wash hands and dry them thoroughly.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Chemical : Perform all work inside the designated engineering control (fume hood). Avoid eating or drinking in the work area.[12] Keep containers sealed when not in use.[12][13]
-
Doffing Sequence (Decontamination) :
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove face shield and goggles.
-
Remove lab coat and any other protective clothing.
-
Remove respirator (if used).
-
Wash hands thoroughly with soap and water.[11]
-
-
Waste Disposal : Dispose of all contaminated PPE (gloves, etc.) in a designated hazardous waste container in accordance with local, state, and federal regulations.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree for this compound.
Part 5: Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][14] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
This guide provides a framework for the safe handling of this compound. Always consult the most recent Safety Data Sheet for the specific product you are using and adhere to your institution's safety policies.
References
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
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Vector Solutions. (2024, May 22). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]
-
Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: Piperazine. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]
-
Alfa Aesar. (2013, October 28). Safety Data Sheet: 1-Benzylpiperazine dihydrochloride. Available at: [Link]
-
Acros Organics. (2018, January 18). SAFETY DATA SHEET: Piperazine. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
